Whitepaper: 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride (CAS 1021173-26-1) – A Privileged Scaffold for Dual SERT/5-HT1A Modulators
Executive Summary In modern neuropsychiatric drug discovery, the design of multi-target directed ligands (MTDLs) has become a primary strategy for overcoming the clinical limitations of single-target therapies. 4-(2-Fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern neuropsychiatric drug discovery, the design of multi-target directed ligands (MTDLs) has become a primary strategy for overcoming the clinical limitations of single-target therapies. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS 1021173-26-1) has emerged as a highly versatile, privileged pharmacophore building block. It is most notably utilized in the synthesis of dual-acting serotonin transporter (SERT) inhibitors and serotonin 1A (5-HT1A) receptor partial agonists, such as the clinical candidate DSP-1053 developed by Sumitomo Dainippon Pharma [1].
This technical guide provides an in-depth analysis of the structural rationale behind this specific substitution pattern, the neurochemical causality of its downstream applications, and a field-proven synthetic protocol for incorporating this building block into novel central nervous system (CNS) active agents.
Structural Rationale & Pharmacophore Properties
The precise molecular architecture of 4-(2-fluoro-5-methoxybenzyl)piperidine is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization designed to balance binding affinities between two distinct protein targets: SERT and the 5-HT1A receptor [1].
The Piperidine Core: The basic secondary amine (pKa ~9.5) is essential for CNS activity. At physiological pH, it is protonated and forms a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp98 in human SERT and Asp116 in the 5-HT1A receptor). This interaction anchors the ligand within the orthosteric binding site.
The 4-Benzyl Linkage: Unlike 1-benzylpiperidines (common in acetylcholinesterase inhibitors like donepezil), the 4-benzyl linkage provides the optimal spatial vector for the aromatic ring to project deeply into the hydrophobic sub-pockets of monoamine transporters.
2-Fluoro Substitution: The introduction of fluorine at the ortho position serves a dual purpose. Sterically, it restricts the rotation of the benzyl bond, locking the molecule into a bioactive conformation. Electronically, it enhances metabolic stability against CYP450-mediated oxidation and engages in favorable halogen bonding within the receptor pocket.
5-Methoxy Substitution: The meta-methoxy group acts as a crucial hydrogen bond acceptor. In the context of 5-HT1A, this ether oxygen interacts with polar residues in the binding cleft, effectively tuning the molecule to possess partial agonistic activity rather than pure antagonism [1].
Physicochemical Data Summary
Property
Value / Description
CAS Number
1021173-26-1
Chemical Formula
C13H18FNO · HCl (C13H19ClFNO)
Molecular Weight
259.75 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in Methanol, DMSO, and Water (as HCl salt)
The primary clinical challenge with traditional Selective Serotonin Reuptake Inhibitors (SSRIs) is their 2-to-3-week delayed onset of action. This delay is driven by a well-documented neurophysiological feedback loop [2].
When an SSRI blocks SERT, extracellular serotonin (5-HT) levels rise in the somatodendritic area (raphe nucleus). This excess 5-HT activates presynaptic 5-HT1A autoreceptors, which trigger a negative feedback mechanism that suppresses the firing rate of serotonergic neurons. It takes weeks for these autoreceptors to desensitize, finally allowing synaptic 5-HT levels in the forebrain to rise and exert an antidepressant effect.
By utilizing 4-(2-fluoro-5-methoxybenzyl)piperidine to synthesize a dual SERT inhibitor / 5-HT1A partial agonist (like DSP-1053), researchers can short-circuit this delay. The ligand simultaneously blocks reuptake at the synapse while directly desensitizing or blocking the presynaptic autoreceptor, maintaining neuronal firing rates and leading to a rapid-acting antidepressant effect [2].
To convert the building block (CAS 1021173-26-1) into a functional dual-acting ligand, the secondary amine of the piperidine ring is typically subjected to N-alkylation. The following protocol describes the synthesis of an intermediate via reaction with an alkyl halide (e.g., a phenethyl derivative) [1].
Self-Validating N-Alkylation Protocol
Objective: Synthesize N-alkyl-4-(2-fluoro-5-methoxybenzyl)piperidine with >90% yield and >95% purity.
Preparation: Suspend the piperidine HCl salt and finely powdered
K2CO3
in anhydrous MeCN under an inert Nitrogen atmosphere.
Causality:
K2CO3
is chosen over stronger bases (like NaOH) because it efficiently neutralizes the HCl salt and scavenges the HBr generated during alkylation without promoting unwanted elimination reactions of the alkyl halide. MeCN is an ideal polar aprotic solvent that accelerates
SN2
kinetics while allowing for a safe reflux temperature (82°C).
Addition: Add the alkylating agent dropwise at room temperature over 10 minutes to prevent localized thermal spikes.
Reflux: Heat the reaction mixture to reflux (80-85°C) for 16-24 hours.
In-Process Control (Self-Validation): At 16 hours, sample 50 µL of the reaction. Dilute in methanol and analyze via TLC (Dichloromethane:Methanol 9:1) and LC-MS. The reaction is deemed complete when the starting material mass (
[M+H]+=224.1
) is <5% relative to the product mass.
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
KCl,KBr,K2CO3
). Wash the filter cake with ethyl acetate (2 x 20 mL).
Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with distilled water (2 x 50 mL) and brine (50 mL) to remove residual polar impurities.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (gradient elution: Hexanes to 50% EtOAc/Hexanes).
Final Validation: Verify the structure using
1H
-NMR (CDCl3). Look for the disappearance of the secondary amine N-H proton and the appearance of the new N-alkyl multiplet (typically ~2.50-2.80 ppm).
Figure 2: Synthetic Workflow for the N-alkylation of 4-(2-Fluoro-5-methoxybenzyl)piperidine.
References
Yoshinaga, H., Nishida, T., Sasaki, I., Kato, T., Oki, H., Yabuuchi, K., & Toyoda, T. (2018). Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity. Bioorganic & Medicinal Chemistry, 26(8), 1614-1627.[Link]
Kato, T., Matsumoto, Y., Yamamoto, M., Matsumoto, K., Baba, S., Nakamichi, K., Matsuda, H., Nishimuta, H., & Yabuuchi, K. (2019). DSP-1053, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats. Pharmacology Research & Perspectives, 7(6), e00553.[Link]
Exploratory
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride molecular structure and weight
An In-Depth Technical Guide to 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride: Structure, Synthesis, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of 4-(2-Fluoro...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride, a key molecular building block for professionals in pharmaceutical research and medicinal chemistry. The document elucidates the compound's detailed molecular structure, physicochemical properties, and the strategic importance of its constituent functional groups. A representative synthetic pathway is detailed, complete with a step-by-step experimental protocol and workflow visualization. Furthermore, this guide explores the compound's applications as a crucial intermediate in the synthesis of complex therapeutic agents, particularly those targeting the central nervous system. Safety, handling, and storage protocols are also outlined to ensure proper laboratory practice.
Molecular Identity and Physicochemical Properties
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a valuable intermediate in organic synthesis and drug discovery. Its structure combines a piperidine ring, a flexible linker, and a substituted aromatic ring, making it a versatile scaffold for exploring interactions with various biological targets.
The molecule consists of a central piperidine ring attached at its 4-position to a benzyl group via a methylene bridge. The benzyl ring is substituted with a fluorine atom at the ortho-position (C2) and a methoxy group at the meta-position (C5). The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for handling and for certain reaction conditions.[3]
Caption: 2D structure of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Physicochemical Data Summary
The following table summarizes key properties of the compound, essential for experimental design and handling.
The Strategic Role of Fluorine and Methoxy Groups in Drug Design
The specific substitution pattern on the benzyl ring is not arbitrary; it is a deliberate design choice rooted in principles of medicinal chemistry to optimize a molecule's pharmacological profile.
Fluorine Substitution: The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability and binding affinity.[6] Its high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state and permeability across biological membranes.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[7]
Methoxy Group: The methoxy group (-OCH₃) is a hydrogen bond acceptor and can significantly influence a compound's lipophilicity and electronic properties. Its presence can guide the molecule's orientation within a receptor's binding pocket, potentially increasing potency and selectivity. The combination of fluoro and methoxy groups creates a unique electronic and steric profile that is often explored to fine-tune a drug candidate's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]
Synthesis and Characterization
While multiple synthetic routes can be envisioned, a common and reliable method for preparing 4-substituted piperidines is through reductive amination. This approach offers high yields and employs readily available starting materials.
Proposed Synthetic Pathway
A logical and field-proven approach involves the reaction of 4-piperidone with 2-fluoro-5-methoxybenzaldehyde, followed by reduction of the resulting enamine or iminium intermediate and subsequent conversion to the hydrochloride salt.
Experimental Protocol (Illustrative)
This protocol is a self-validating system, where successful synthesis can be confirmed at each stage through standard analytical techniques.
Step 1: Reductive Amination
To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) and 2-fluoro-5-methoxybenzaldehyde (1.05 eq) in methanol (10 mL/g of piperidone), add triethylamine (1.1 eq) at room temperature.
Stir the mixture for 1-2 hours to allow for the formation of the enamine/iminium intermediate.
Cool the reaction mixture to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: The portion-wise addition controls the exothermic reaction and prevents side reactions.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 2: Work-up and Purification
Quench the reaction by slowly adding water.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to yield the crude free base, 4-(2-Fluoro-5-methoxybenzyl)piperidine, often as an oil.
Step 3: Salt Formation
Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.
Slowly add a solution of HCl in diethyl ether (2M) or isopropanol dropwise with stirring until precipitation is complete. Trustworthiness: The formation of a precipitate is a clear indicator of successful salt formation.
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization
To confirm the identity and purity of the final product, the following spectroscopic data would be expected:
¹H NMR: Distinct signals corresponding to the aromatic protons (showing coupling to fluorine), a singlet for the methoxy group protons (~3.8 ppm), and characteristic multiplets for the piperidine and benzylic methylene protons.
¹³C NMR: Resonances for all 13 carbon atoms, with the carbon attached to fluorine showing a large one-bond coupling constant (¹JCF).
Mass Spectrometry (MS): The ESI+ spectrum would show a molecular ion peak corresponding to the free base [M+H]⁺.
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (in the salt), C-H (aromatic and aliphatic), C-O, and C-F bonds.
Applications in Research and Drug Development
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is not an end-product but a critical starting material or intermediate. Its utility spans several areas of pharmaceutical R&D.
Scaffold for CNS Agents: The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system. This compound serves as a precursor for synthesizing novel ligands for dopamine, serotonin, and opioid receptors, which are implicated in neurological and psychiatric disorders.[5]
Intermediate for Complex Molecules: As a functionalized building block, it allows for further chemical modifications. The secondary amine of the piperidine ring can be readily alkylated, acylated, or used in coupling reactions to build more complex molecular architectures.[9]
Fragment-Based Drug Discovery: This molecule can be used in fragment-based screening to identify initial hits that bind to a protein target. The subsequent elaboration of this fragment, guided by structural biology, can lead to the development of potent and selective drug candidates.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10]
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[10]
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of significant exposure.[10]
Conclusion
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a strategically designed chemical intermediate of significant value to the drug discovery and development community. Its molecular structure, featuring a versatile piperidine core and pharmacologically relevant fluoro and methoxy substituents, makes it an ideal building block for creating novel therapeutic agents. Understanding its properties, synthesis, and safe handling is paramount for researchers aiming to leverage this compound in the quest for next-generation medicines.
References
KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet. Available from: [Link]
Applichem. 4-(5-FLUORO-2-METHOXY-BENZYL)-PIPERIDINE. Appchem. Available from: [Link]
Chemical Substance Information. 4-(2-FLUORO-5-METHOXYBENZYL)PIPERIDINE. Available from: [Link]
CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016). Google Patents.
Pharmaffiliates. (2026, February 28). The Role of 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride in Pharma R&D. Available from: [Link]
Kim, J., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 27(8), 741-4. Available from: [Link]
AiFChem. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride 95%. Available from: [Link]
Chemical Substance Information. 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available from: [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). (2006, August 3). Pharmaceuticals and Medical Devices Safety Information. Available from: [Link]
Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
PubChem. 4-(4-Chloro-2-methoxybenzyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-fluoropiperidine. National Center for Biotechnology Information. Available from: [Link]
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2641-2651. Available from: [Link]
Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]
Comprehensive Solubility Profiling of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride in Organic Solvents
Executive Summary & Physicochemical Context The compound 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride represents a highly versatile structural motif frequently encountered in the development of neuroactive agents...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Context
The compound 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride represents a highly versatile structural motif frequently encountered in the development of neuroactive agents, sigma receptor ligands, and acetylcholinesterase inhibitors. In pharmaceutical development, amine-based active pharmaceutical ingredients (APIs) are routinely converted into hydrochloride salts to optimize solid-state stability, enhance crystallinity, and improve aqueous solubility for bioavailability[1].
However, understanding the solubility of this specific hydrochloride salt in organic solvents is critical for downstream process chemistry—specifically for optimizing reaction workups, designing anti-solvent crystallization processes, and formulating non-aqueous drug delivery systems. This whitepaper provides an in-depth thermodynamic analysis of the solvation mechanisms governing this molecule, supported by quantitative approximations, structural causality, and self-validating experimental protocols.
Solvation Thermodynamics & Structural Causality
The solubility profile of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is dictated by the structural dichotomy of the molecule:
The Lipophilic Domain: The 2-fluoro-5-methoxybenzyl moiety is highly hydrophobic. The electron-withdrawing fluorine and electron-donating methoxy groups create localized dipoles, but the overall domain favors van der Waals interactions with non-polar or moderately polar environments.
The Ionic Domain: The piperidinium hydrochloride core (
R2NH2+Cl−
) possesses extremely high lattice energy. Breaking this crystal lattice requires a solvent capable of robust ion-dipole interactions and hydrogen bonding.
Solvation Mechanisms by Solvent Class
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents exhibit the highest solubilization capacity for primary and secondary amine hydrochlorides[2]. The mechanism is dual-faceted: the hydroxyl proton of the solvent strongly hydrogen-bonds with the chloride anion, while the solvent's oxygen atom acts as a hydrogen-bond acceptor for the piperidinium protons. Simultaneously, the alkyl backbone of the alcohol solvates the fluoromethoxybenzyl group via dispersion forces.
Polar Aprotic Solvents (e.g., DMSO, DMF): While lacking hydrogen-bond donors to solvate the chloride ion effectively, the high dielectric constant (
ε>35
) and strong dipole moments of these solvents provide sufficient energy to dissociate the ionic lattice, resulting in moderate to high solubility.
Halogenated Solvents (e.g., Dichloromethane): Amine hydrochlorides often exhibit anomalous, moderate solubility in dichloromethane (DCM). Because DCM has a low dielectric constant (
ε=8.9
), it cannot support free ions. Instead, the compound dissolves as a tight ion pair [Piperidinium
+⋅⋅⋅
Cl
−
]. The large, lipophilic benzyl group acts as a "solubility anchor," allowing the intact ion pair to be accommodated in the halogenated solvent[3].
Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): The solvation energy provided by these solvents is vastly insufficient to overcome the ionic lattice energy of the hydrochloride salt, resulting in near-zero solubility. These are ideal anti-solvents for crystallization[4].
Quantitative Solubility Matrix
While exact empirical solubility data for proprietary derivatives can vary based on polymorphic form, the following table synthesizes the expected thermodynamic solubility ranges for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride at 25 °C, extrapolated from structurally homologous benzylpiperidine hydrochlorides[3][4].
To generate reliable, E-E-A-T compliant data for regulatory submissions or process design, kinetic solubility assays (like solvent titration) are insufficient. The following Shake-Flask Method is a self-validating system designed to ensure true thermodynamic equilibrium and prevent data corruption from undetected solid-state transformations.
Step-by-Step Methodology
Phase 1: Equilibration (The Shake-Flask Setup)
Preparation: Accurately weigh approximately 50 mg of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride into a 4 mL borosilicate glass vial.
Solvent Addition: Add 1.0 mL of the target organic solvent (HPLC grade) to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained.
Agitation: Seal the vial tightly and place it in a thermoshaker. Agitate at 400 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 to 72 hours .
Causality: Extended equilibration is mandatory. Amine hydrochlorides can form transient, supersaturated states. 48+ hours ensures the system overcomes kinetic barriers and settles at the lowest energy thermodynamic equilibrium.
Phase 2: Phase Separation
4. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25 °C.
Causality: Syringe filtration is avoided at this stage because lipophilic APIs can non-specifically bind to filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration.
Phase 3: Quantification
5. Dilution & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with the HPLC mobile phase to prevent precipitation upon temperature changes.
6. HPLC-UV: Analyze the sample using a validated Reverse-Phase HPLC method (e.g., C18 column, gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid to maintain the protonated state). Quantify against a multi-point calibration curve.
Phase 4: Solid-State Verification (The Self-Validating Step)
7. XRPD Analysis: Recover the solid pellet from the centrifugation step, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: Solvents like methanol or THF can incorporate into the crystal lattice, forming a solvate, or induce a polymorphic transition. If the XRPD pattern of the pellet differs from the starting material, the measured solubility corresponds to the new crystal form, not the original API. This verification prevents catastrophic scale-up failures in process chemistry.
Fig 1: High-throughput thermodynamic solubility screening and solid-state verification workflow.
Implications for Process Chemistry & Formulation
Understanding the differential solubility of this compound allows chemists to engineer highly efficient isolation and purification workflows.
Anti-Solvent Crystallization Strategy
Because 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is highly soluble in alcohols but virtually insoluble in esters and non-polar solvents, a classic solvent/anti-solvent crystallization approach is optimal.
The crude API is dissolved in a minimum volume of warm ethanol (Solvent).
Ethyl acetate or heptane (Anti-solvent) is added dropwise.
The sharp decrease in dielectric constant forces the lattice energy to supersede the solvation energy, triggering controlled nucleation and yielding high-purity crystals.
Reactive Extraction (Free-Basing)
If the API needs to be transferred into a non-polar organic phase (e.g., toluene) for a subsequent synthetic step, the hydrochloride salt must be neutralized. Washing the organic suspension with an aqueous base (e.g., 1M NaOH) deprotonates the piperidinium core. The resulting uncharged free base, dominated by the lipophilic fluoromethoxybenzyl group, instantly partitions into the organic layer.
Fig 2: Logical pathway for anti-solvent crystallization driven by differential solubility.
References
15.13: Amines as Bases - Chemistry LibreTexts
Chemistry LibreTexts
URL:[Link]
Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene
Journal of the American Chemical Society - ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Preclinical Drug Development Professionals
Compound Classification: Pharmaceutical Intermediate / Privileged Scaffold
Introduction & Structural Pharmacokinetics
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 1021173-26-1) is a highly specialized privileged scaffold frequently utilized in preclinical drug discovery. Benzylpiperidines are foundational to numerous CNS-active agents due to their ability to cross the blood-brain barrier and interact with monoamine transporters and G-protein coupled receptors.
The specific substitution pattern of this molecule is a deliberate mechanistic design. The electronegative fluorine atom at the ortho position sterically and electronically shields the aromatic ring from rapid cytochrome P450 (CYP)-mediated ortho-hydroxylation. Simultaneously, the methoxy group at the meta position serves as a hydrogen bond acceptor to enhance target binding affinity. The hydrochloride salt form is selected over the free base to significantly improve aqueous solubility and prevent oxidative degradation during long-term storage.
Physicochemical Properties & GHS Safety Data
Understanding the physicochemical baseline is critical for designing safe handling procedures and accurate analytical methods. The following table summarizes the core Safety Data Sheet (SDS) parameters for the hydrochloride salt.
Based on standard [1], this compound exhibits specific hazards driven by its molecular structure:
Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Although the basicity of the piperidine nitrogen (pKa ~9.5) is neutralized in the HCl salt form, the compound can still induce localized pH shifts and osmotic stress upon contact with the moisture of mucosal membranes or sweat, leading to acute irritation.
STOT SE 3 (H335): The crystalline nature of the hydrochloride salt presents a respiratory hazard. Micro-particulates generated during weighing or transfer can easily aerosolize and irritate the upper respiratory tract.
Handling Causality: Due to the hygroscopic nature of many amine hydrochlorides, exposure to ambient humidity causes water absorption. This not only degrades the physical powder but alters the effective molecular weight, skewing quantitative biological assays. Therefore, weighing must be conducted in a controlled, low-humidity environment (e.g., a desiccated glovebox) using a NIOSH-approved N95/P100 respirator, chemical safety goggles, and nitrile gloves.
Fig 1: Integrated workflow for safety assessment, profiling, and analytical validation.
Analytical Validation Protocol (LC-MS/UV)
To ensure experimental integrity, the purity and identity of the compound must be validated prior to biological testing. This protocol is designed in accordance with [2].
Objective: Confirm >95% purity and verify the exact mass of the free base (223.29 g/mol ).
System: UPLC-ESI-MS (Positive Ion Mode) with a C18 column (50 x 2.1 mm, 1.7 µm).
Methodology & Causality:
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).
Causality: The addition of 0.1% formic acid is non-negotiable. It forces the piperidine nitrogen into a fully protonated state, preventing secondary ion-exchange interactions with residual silanol groups on the silica stationary phase. Without it, the basic amine would cause severe peak tailing, ruining resolution. Furthermore, the excess protons facilitate efficient electrospray ionization (ESI+) for mass spectrometry.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of A:B.
System Suitability (Self-Validation): Inject a blank (50:50 A:B) to confirm the absence of column carryover. Inject a known reference standard (e.g., a validated benzylpiperidine) to verify that retention times are stable and the UV detector is calibrated.
Execution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Data Analysis: Extract the chromatogram at 254 nm to integrate the area under the curve (AUC) for purity assessment. Confirm identity by locating the [M+H]+ peak at m/z 224.1 in the MS spectra.
In Vitro Metabolic Stability Protocol (Human Liver Microsomes)
Before advancing to in vivo models, the metabolic liability of the fluoro-methoxybenzylpiperidine scaffold must be assessed. This protocol is grounded in the foundational methodologies established by .
Objective: Determine the intrinsic clearance (
CLint
) mediated by CYP450 enzymes.
Methodology & Causality:
Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer.
Causality: The buffer must be strictly maintained at pH 7.4. CYP450 enzymes are highly sensitive to pH fluctuations; deviations will denature the enzymes or alter the ionization state of the piperidine, artificially skewing the clearance rate.
Pre-incubation: Add the test compound to a final concentration of 1 µM. Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Causality: CYP450 enzymes are monooxygenases that require a constant stream of reducing equivalents to activate molecular oxygen. The regenerating system ensures NADPH is not depleted during the 60-minute assay, which would otherwise cause a false plateau in metabolism.
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, and precipitates the proteins to prevent them from clogging the LC-MS column during downstream analysis.
Self-Validation Controls:
Negative Control: Run a parallel incubation replacing the NADPH system with buffer. This proves that any disappearance of the parent drug is due to CYP metabolism, not chemical instability or thermal degradation.
Positive Control: Run Verapamil (a known high-clearance drug) in parallel to validate that the HLM batch is enzymatically active.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation
URL:[Link]
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes
Source: PubMed (National Institutes of Health) / Drug Metabolism and Disposition
URL:[Link]
OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects
Source: OECD iLibrary
URL:[Link]
A Technical Review of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride: Synthesis, Characterization, and Application as a Key Intermediate in Drug Discovery
Executive Summary The 4-benzylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS). This technical guide provid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-benzylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS). This technical guide provides an in-depth review of a specific, functionally rich derivative, 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. While not an active pharmaceutical ingredient itself, this compound serves as a critical intermediate, or building block, for the synthesis of complex drug candidates. The strategic placement of the fluoro and methoxy groups on the benzyl ring allows medicinal chemists to modulate key pharmacological properties, including metabolic stability, receptor binding affinity, and selectivity. This guide details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, explores its application in the development of neurological agents, and provides standardized protocols for its analytical characterization.
Introduction: The Strategic Importance of the 4-Benzylpiperidine Scaffold
The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, prized for its ability to confer aqueous solubility and engage in specific hydrogen bonding and ionic interactions with biological targets.[1] When a benzyl group is appended at the 4-position, it creates a versatile scaffold that can be further functionalized to target a wide array of receptors and enzymes.
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride emerges as a particularly valuable intermediate for several reasons:
Fluorine Substitution: The 2-fluoro group can enhance binding affinity through favorable electrostatic interactions and, crucially, can block metabolic oxidation at that position, improving the pharmacokinetic profile of the final drug molecule.
Methoxy Group: The 5-methoxy group acts as a hydrogen bond acceptor and can influence the molecule's electronic properties and orientation within a receptor's binding pocket.
Piperidine Core: The basic nitrogen of the piperidine ring is often essential for interacting with acidic residues (e.g., aspartate) in receptor active sites, such as those in G protein-coupled receptors (GPCRs).[2]
This guide serves as a comprehensive resource for researchers and drug development professionals, providing the technical foundation needed to effectively utilize this intermediate in synthetic and medicinal chemistry programs.
Physicochemical and Structural Properties
The hydrochloride salt form of the compound enhances its stability and solubility in polar solvents, making it convenient for storage and use in subsequent reaction steps.
The synthesis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride can be achieved through several established organic chemistry routes. A highly efficient and common approach is the reductive amination of 4-piperidone with 2-fluoro-5-methoxybenzaldehyde, followed by reduction of the intermediate enamine or iminium ion. This method is often preferred due to the commercial availability of the starting materials and the generally high yields.
Proposed Synthetic Pathway: Reductive Amination
The logical and field-proven pathway involves two key steps:
Condensation: Reaction of 4-piperidone (often used as its hydrochloride monohydrate salt) with 2-fluoro-5-methoxybenzaldehyde to form an intermediate iminium salt. The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent self-condensation and ensure regioselectivity.
Reduction: The iminium salt is reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Deprotection & Salt Formation: The protecting group is removed (e.g., using strong acid for a Boc group), and the final product is isolated as the hydrochloride salt.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
To a solution of N-Boc-4-piperidone (1.0 eq) and 2-fluoro-5-methoxybenzaldehyde (1.1 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.5 eq) and titanium(IV) isopropoxide (1.5 eq).
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, quench the reaction by carefully adding water. Filter the mixture through a pad of Celite to remove titanium dioxide solids, washing with DCM.
The filtrate is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude enamine intermediate.
Step 2: Reduction and Deprotection
Dissolve the crude intermediate from Step 1 in methanol (10 mL/mmol).
Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
Allow the reaction to warm to room temperature and stir for 4 hours.
Concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate.
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude N-Boc-4-(2-fluoro-5-methoxybenzyl)piperidine.
Dissolve the crude product in a solution of 4M HCl in 1,4-dioxane.
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride as a solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl.
Application in Drug Discovery and Medicinal Chemistry
The primary value of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is its role as a versatile building block for more complex, biologically active molecules.[5][6] The 4-benzylpiperidine motif is a common feature in ligands for CNS targets, including opioid, dopamine, and serotonin receptors.
Case Study: A Building Block for Opioid Receptor Modulators
Opioid receptors (μ, δ, and κ) are critical targets for pain management.[2] The development of selective antagonists is crucial for studying receptor function and treating conditions like opioid-induced constipation or overdose. The structure of the title compound is highly analogous to intermediates used in the synthesis of potent and selective opioid receptor ligands.[7][8][9]
For instance, the piperidine nitrogen can be alkylated or acylated to introduce additional pharmacophoric elements that enhance receptor affinity and selectivity. The substituted benzyl group can fit into a hydrophobic pocket of the receptor, with the fluoro and methoxy groups fine-tuning these interactions.
Role in the Synthesis of Dopamine Receptor Ligands
The 4-benzylpiperidine scaffold is also present in antagonists for the dopamine D4 receptor, a target for antipsychotic drug development.[10] In these contexts, the piperidine core serves as a central scaffold off which other aromatic or heteroaromatic systems are built to achieve high-affinity binding. The specific 2-fluoro-5-methoxy substitution pattern can be used to optimize the structure-activity relationship (SAR) and improve properties like CNS penetration and metabolic stability.
Drug Discovery Workflow
The diagram below illustrates where an intermediate like 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride fits into a typical drug discovery pipeline.
Caption: Role of the intermediate in a typical drug discovery workflow.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a key intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final product.
Standard QC Protocol
Appearance: Visual inspection should confirm the material is a uniform, off-white to white solid.
Identity by NMR:
¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons (typically in the δ 6.8-7.2 ppm range), the piperidine ring protons, the benzylic CH₂ group, and the methoxy (OCH₃) singlet.
¹⁹F NMR: A fluorine NMR spectrum will confirm the presence of the single fluorine atom with a characteristic chemical shift.
Purity by HPLC:
Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
The purity should typically be ≥98% for use in further synthetic applications.
Mass Spectrometry:
Use Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 224.1.
Conclusion
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a high-value chemical intermediate whose strategic importance is rooted in the prevalence of the 4-benzylpiperidine scaffold in CNS-active pharmaceuticals. Its pre-installed fluoro and methoxy functionalities provide medicinal chemists with a powerful tool to conduct nuanced structure-activity relationship studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. The well-established synthetic routes and clear analytical characterization methods for this compound ensure its reliable application in advancing drug discovery programs, particularly in the pursuit of novel therapeutics for neurological and pain-related disorders.
References
Journal of Medicinal Chemistry. (2008). Synthesis of a Potent and Selective 18F-Labeled δ-Opioid Receptor Antagonist Derived from the Dmt-Tic Pharmacophore for Positron Emission Tomography Imaging. ACS Publications. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging. PubMed Central. Available from: [Link]
Journal of Medicinal Chemistry. (2007). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). PubMed. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Syntheses of novel high affinity ligands for opioid receptors. PubMed Central. Available from: [Link]
RSC Advances. (2012). Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. Royal Society of Chemistry. Available from: [Link]
Chemical Substances Information. (n.d.). 4-(2-FLUORO-5-METHOXYBENZYL)PIPERIDINE. Available from: [Link]
Google Patents. (n.d.). Synthesis of 4'-Fluoro-2-[4-(α -hydroxy-α -phenylbenzyl)piperidino] -acetophenone hydrochloride hydrate.
Chemical Substances Information. (n.d.). 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: [Link]
Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
Appchem. (n.d.). 4-(5-FLUORO-2-METHOXY-BENZYL)-PIPERIDINE. Available from: [Link]
Elsevier. (2008). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. Available from: [Link]
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available from: [Link]
Strategic Procurement and Analytical Validation of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the piperidine scaffold remains one of the most privileged structures, frequently utilized in the deve...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the piperidine scaffold remains one of the most privileged structures, frequently utilized in the development of central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and monoamine transporter inhibitors. Specifically, 4-(2-Fluoro-5-methoxybenzyl)piperidine and its hydrochloride salt represent high-value building blocks. The strategic placement of the fluoro and methoxy groups on the benzyl ring modulates both the lipophilicity and the metabolic stability of the resulting pharmacophore, while the basic piperidine nitrogen serves as a critical hydrogen bond acceptor/donor in target binding pockets.
This whitepaper provides an authoritative guide on the commercial procurement, rigorous analytical validation, and synthetic application of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. By bridging supply chain logistics with bench-level chemistry, this guide ensures that researchers can establish a self-validating workflow for raw material qualification and downstream derivatization.
Chemical Identity & Physicochemical Profiling
When sourcing this building block, it is critical to distinguish between the free base and the hydrochloride (HCl) salt. The HCl salt is overwhelmingly preferred for long-term storage and handling. The free base of secondary amines is prone to atmospheric oxidation and degradation over time, whereas the protonated piperidinium core in the HCl salt exhibits enhanced crystalline stability, improved aqueous solubility, and a significantly extended shelf life.
Selecting a commercial supplier requires balancing cost, lead time, and analytical transparency. A robust supply chain for early-stage drug discovery should rely on vendors that provide comprehensive Certificates of Analysis (CoA), including NMR and HPLC spectra, rather than just nominal purity claims.
Strategic Insight: For initial hit-to-lead optimization, sourcing the HCl salt from established vendors like Sigma-Aldrich or Alchimica[3] ensures rapid delivery of high-fidelity material. For scale-up or process chemistry, transitioning to bulk suppliers via platforms like Echemi[2] may be necessary, though this requires more stringent in-house quality control.
Analytical Validation & Quality Control (QC) Protocol
Relying solely on vendor CoAs introduces risk into the drug development pipeline. Every incoming batch must be subjected to a self-validating analytical workflow grounded in authoritative pharmacopeial standards.
The Material Qualification Workflow
The following diagram illustrates the logical progression of raw material qualification, ensuring that only material meeting strict criteria is released for synthetic use.
Caption: Step-by-step raw material qualification workflow for incoming piperidine derivatives.
HPLC Purity Assessment (Grounded in USP <621> and ICH Q2(R1))
To accurately quantify the purity of 4-(2-Fluoro-5-methoxybenzyl)piperidine, a reversed-phase HPLC method must account for the basic nature of the secondary amine. Without proper mobile phase buffering, the basic nitrogen will interact with residual silanol groups on the stationary phase, leading to severe peak tailing and inaccurate integration.
Causality in Method Design: We utilize Trifluoroacetic Acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, protonating the piperidine nitrogen and forming a neutral, hydrophobic complex that interacts predictably with the C18 stationary phase, ensuring sharp, symmetrical peaks.
Table 3: Validated HPLC Analytical Parameters
Parameter
Specification / Condition
Column
C18, 150 mm x 4.6 mm, 3 µm (or equivalent per USP <621>[6])
Mobile Phase A
HPLC-grade Water + 0.1% v/v TFA
Mobile Phase B
HPLC-grade Acetonitrile + 0.1% v/v TFA
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection Wavelength
UV at 210 nm (piperidine) and 254 nm (aromatic ring)
Injection Volume
10 µL
Step-by-Step Self-Validating Protocol:
System Suitability Testing (SST): Before analyzing the sample, inject a known reference standard of the compound five times. According to[6], the system is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the resolution (
Rs
) between the main peak and any known impurity is > 2.0, and the tailing factor (
Tf
) is ≤ 1.5.
Sample Preparation: Dissolve exactly 10.0 mg of the incoming HCl salt in 10 mL of a 50:50 Water:Acetonitrile mixture. Sonicate for 5 minutes to ensure complete dissolution.
Execution & Analysis: Run the gradient method. Integrate all peaks with a signal-to-noise ratio (S/N) ≥ 10, in accordance with the Limit of Quantitation (LoQ) definitions outlined in [7][8].
Acceptance Criteria: The area percent of the main peak must be ≥ 95.0% for the material to be released for synthesis.
Application in Drug Discovery: Synthetic Workflow
Once validated, 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is typically subjected to N-derivatization (alkylation, acylation, or sulfonylation) to generate the final active pharmaceutical ingredient (API). Because the starting material is an HCl salt, a "freebasing" step is required to liberate the nucleophilic secondary amine.
Synthetic Derivatization Pathway
Caption: Standard synthetic workflow for the N-derivatization of piperidine hydrochloride salts.
Step-by-Step Protocol: Freebasing and N-Alkylation
Causality in Method Design: The use of a biphasic system (Aqueous NaOH / Dichloromethane) during freebasing ensures that as the water-soluble HCl salt is neutralized, the resulting highly lipophilic free base immediately partitions into the organic layer. This prevents side reactions and allows for quantitative recovery.
Freebasing: Suspend 1.0 equivalent of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in Dichloromethane (DCM) (10 mL/mmol).
Neutralization: Vigorously stir the suspension and slowly add an equal volume of 1M aqueous NaOH. Stir for 15 minutes until the biphasic mixture becomes entirely clear, indicating complete conversion to the free base.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the free base as a viscous oil.
Derivatization: Dissolve the freshly prepared free base in a polar aprotic solvent (e.g., DMF or Acetonitrile). Add 1.5 equivalents of a mild base (e.g.,
K2CO3
or
Cs2CO3
) and 1.1 equivalents of the desired electrophile (e.g., an alkyl halide).
Reaction & Purification: Heat the mixture to 60°C under an inert atmosphere until TLC or LC-MS indicates complete consumption of the starting material. Quench with water, extract with Ethyl Acetate, and purify the target ligand via flash column chromatography.
References
NextSDS Chemical Database - 4-(2-FLUORO-5-METHOXYBENZYL)PIPERIDINE (CAS 150019-63-9) Substance Information. Available at: [Link]
Alchimica - 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (1 x 250 mg). Available at: [Link]
BLDpharm - 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride Catalog. Available at: [Link]
U.S. Food and Drug Administration (FDA) / ICH - Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Agilent Technologies - Understanding the Latest Revisions to USP <621>. Available at:[Link]
MZ-Analysentechnik - USP <621> Supplement to USP 40-NF 35 (Chromatography Guidelines). Available at:[Link]
International Journal of Research and Review - Analytical Method Validation: ICH and USP Perspectives. Available at:[Link]
Establishing Purity Standards for 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride: A Technical Whitepaper
Executive Summary In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of starting materials dictates the safety and efficacy of the final therapeutic agent. 4-(2-Fluoro-5-methoxybenzyl)piper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the quality of starting materials dictates the safety and efficacy of the final therapeutic agent. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a highly functionalized intermediate frequently utilized in the development of targeted neuroactive compounds and kinase inhibitors. Because impurities introduced early in a synthetic sequence can propagate and concentrate downstream, establishing rigorous, scientifically justified purity standards for this compound is non-negotiable.
This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It synthesizes the mechanistic causality of impurity formation, translates International Council for Harmonisation (ICH) regulatory guidelines into actionable control strategies, and details a self-validating analytical protocol for robust impurity profiling.
Chemical Context and Impurity Susceptibility
To control impurities, one must first understand the chemical causality of their formation. 4-(2-Fluoro-5-methoxybenzyl)piperidine consists of a basic piperidine ring linked to a substituted benzyl moiety.
The Causality of the Hydrochloride Salt
The free base form of piperidine derivatives is typically an oil or a low-melting solid that is highly susceptible to atmospheric oxidation. By converting the free base to the hydrochloride (HCl) salt, the secondary amine (
pKa≈10
) is fully protonated. This phase-state control is the first line of defense in impurity management: it stabilizes the molecule against N-oxidation, prevents the absorption of atmospheric
CO2
(which forms carbamates), and facilitates high-yield purification via crystallization.
Mechanistic Origins of Impurities
Understanding the synthetic pathway allows us to predict the impurity profile:
Process-Related Impurities: If synthesized via reductive amination, unreacted precursors such as 2-fluoro-5-methoxybenzaldehyde may remain. Additionally, regioisomers (e.g., 3-fluoro or 4-methoxy variants) can carry over from impure starting materials[1].
Degradation Products: Under oxidative stress, the methoxy group can undergo O-demethylation, or the piperidine ring can form N-oxides.
Mutagenic Risks: The secondary amine of the piperidine ring is highly reactive. If exposed to nitrosating agents (e.g., sodium nitrite used in adjacent processes), it can form potentially mutagenic nitrosamines, triggering strict ICH M7 hazard assessment protocols[2].
Regulatory Framework: Fate, Carry-Over, and Thresholds
Under ICH Q11 (Development and Manufacture of Drug Substances), regulatory agencies expect manufacturers to implement documented and auditable control strategies for API starting materials[3]. The core requirement is demonstrating an understanding of the "fate and carry-over" of impurities—proving that the downstream process can effectively purge unreacted impurities and by-products before the final API is formed[4].
Furthermore, ICH Q3A(R2) outlines specific quantitative thresholds for organic impurities[5]. These guidelines dictate that any impurity exceeding specific limits must be reported, structurally identified, or toxicologically qualified[6].
Figure 1: Impurity Qualification Decision Tree based on ICH Q3A(R2) guidelines.
Analytical Strategy: Causality in Method Development
To accurately quantify impurities against ICH thresholds, laboratories require reliable Certified Reference Materials (CRMs) to ensure consistent analytical validation[7]. However, analyzing 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride presents a specific chromatographic challenge.
The Piperidine Tailing Phenomenon: Standard silica-based C18 columns contain residual, unreacted silanol groups (-SiOH). At neutral pH, these silanols ionize to
−SiO−
. The basic piperidine nitrogen (
pKa≈10
) becomes positively charged and strongly interacts with these silanols via secondary ion-exchange mechanisms. This causes severe peak tailing, which obscures closely eluting impurities and artificially inflates integration areas.
The Solution: To achieve a self-validating, high-resolution method, the analytical causality dictates two choices:
Stationary Phase: Use an end-capped, ethylene-bridged hybrid (BEH) particle column, which physically blocks access to residual silanols.
Mobile Phase: Buffer the mobile phase to an acidic pH (e.g., pH 2.5 using Trifluoroacetic acid). This fully protonates both the piperidine amine and the residual silanols (neutralizing them to -SiOH), eliminating the secondary ionic interactions and resulting in sharp, symmetrical peaks.
A protocol is only as reliable as its ability to fail safely. The following methodology is designed as a self-validating system; if the system suitability parameters are not met, the run automatically invalidates itself, preventing the reporting of false purity data.
Step 1: Sample and Standard Preparation
Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion at the solvent front.
Sample Solution: Prepare 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl at a concentration of 1.0 mg/mL.
Reference Standard Solution: Prepare a CRM standard at 0.001 mg/mL (representing the 0.10% identification threshold limit)[7].
Step 2: Chromatographic Parameters
Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: Linear ramp to 95% B
8.0 - 9.5 min: Hold at 95% B (Column wash)
9.5 - 10.0 min: Return to 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Detection: PDA at 220 nm (optimal absorbance for the fluoromethoxybenzyl chromophore).
Step 3: System Suitability Testing (The Self-Validating Mechanism)
Before analyzing the sample, inject the Reference Standard Solution six times. The system is only validated if:
Signal-to-Noise (S/N) Ratio > 10: Ensures the Limit of Quantitation (LOQ) is sensitive enough to detect impurities at the 0.05% reporting threshold.
Tailing Factor < 1.5: Proves the column is successfully inhibiting secondary silanol interactions.
%RSD of Peak Area ≤ 2.0%: Confirms injection precision.
To prove the method is "stability-indicating" (i.e., it can separate the parent drug from all degradation products), subject the sample to the following stresses:
Oxidation: 3%
H2O2
at room temperature for 4 hours.
Hydrolysis: 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.
Validation Check: The method self-validates if the resolution (
Rs
) between the main 4-(2-Fluoro-5-methoxybenzyl)piperidine peak and its closest stress-induced degradation product is
≥2.0
, and mass balance is maintained (Total Area
≈
98-102% of unstressed control)[6].
Quantitative Control Strategies
To align with global regulatory expectations, the quantitative data derived from the analytical protocols must be structured into a formal control strategy. The tables below summarize the regulatory thresholds and the typical impurity profile controls for this specific intermediate.
Table 1: ICH Q3A(R2) Thresholds for API Starting Materials
(Assumes a Maximum Daily Dose of ≤ 2g/day for the final API)[6]
Threshold Type
Limit (%)
Regulatory Action Required if Exceeded
Reporting Threshold
0.05%
Document and report the impurity level in the batch Certificate of Analysis (CoA).
Identification Threshold
0.10%
Elucidate the exact chemical structure using LC-MS/HRMS or NMR spectroscopy.
Qualification Threshold
0.15%
Conduct toxicological assessments (e.g., Ames test) to ensure the impurity poses no risk to patient safety.
Table 2: Typical Impurity Profile & Analytical Control Strategy
Impurity Type
Origin / Mechanistic Pathway
Analytical Control Method
Proposed Acceptance Limit
2-Fluoro-5-methoxybenzaldehyde
Unreacted precursor from reductive amination
HPLC-UV (220 nm)
≤
0.10%
Des-fluoro regioisomers
Carry-over from impure raw materials
HPLC-UV / LC-MS
≤
0.10%
Piperidine N-oxide
Oxidative degradation during storage
LC-MS (ESI+)
≤
0.05%
Residual Solvents (e.g., Toluene)
Reaction solvent (ICH Q3C Class 2)
GC-FID
≤
890 ppm
Nitrosamines
Reaction of secondary amine with nitrites
LC-MS/MS (MRM)
≤
0.03 ppm
Conclusion
The purity of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride cannot be assured through end-product testing alone. By understanding the mechanistic causality of impurity formation—from the structural vulnerabilities of the piperidine ring to the phase-state advantages of the hydrochloride salt—researchers can design highly specific, self-validating analytical methods. Aligning these methods with ICH Q11 and Q3A guidelines ensures that the fate and carry-over of all impurities are strictly controlled, ultimately safeguarding the integrity of the final active pharmaceutical ingredient.
References
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
Q11 Step 5 development and manufacture of drug substances – questions and answers. European Medicines Agency (EMA). Available at: [Link]
Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing. Available at: [Link]
Definition and justification of API starting materials. EDQM / Aschimfarma. Available at: [Link]
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. Available at: [Link]
Analytical Methods for the Quantification of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride
Scientific Rationale & Physicochemical Profiling 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a critical synthetic intermediate and pharmacophore scaffold. Substituted benzylpiperidines are frequently utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Physicochemical Profiling
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a critical synthetic intermediate and pharmacophore scaffold. Substituted benzylpiperidines are frequently utilized in the design of central nervous system (CNS) therapeutics, including[1] and[2].
To design a robust analytical strategy, we must first analyze the molecule's physicochemical causality:
Basicity (pKa ~9.5): The secondary amine of the piperidine ring is highly basic. In standard aqueous conditions, it exists as a positively charged cation. If analyzed using neutral pH chromatography on standard silica-based columns, the protonated amine will strongly interact with residual ionized silanols (
SiO−
), causing severe peak tailing and loss of resolution.
Chromophore: The 2-fluoro-5-methoxybenzene moiety provides strong UV absorbance, making it highly suitable for HPLC-UV quantification at high concentrations (e.g., API release testing).
Proton Affinity: The basic nitrogen makes this compound an ideal candidate for Electrospray Ionization in positive mode (ESI+) during LC-MS/MS trace bioanalysis.
Based on these properties, this guide details two orthogonal, self-validating analytical protocols: an HPLC-UV method for bulk purity/quantification and an LC-MS/MS method for trace bioanalytical quantification.
Method A: HPLC-UV for Bulk Quantification & Purity
Objective: High-concentration assay (10–500 µg/mL) for formulation testing, stability studies, and API release.
Causality of Method Design
To mitigate the silanol interactions inherent to the basic piperidine ring, this method employs a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). TFA serves a dual purpose: it fully protonates the residual silanols on the stationary phase (neutralizing their charge) and acts as an ion-pairing agent with the piperidine cation, increasing its hydrophobicity and ensuring sharp, symmetrical peaks.
Figure 1: Causality of chromatographic method selection for basic piperidine derivatives.
Chromatographic Conditions
Parameter
Specification
Column
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Ultrapure Water
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
40 °C (Reduces backpressure and improves mass transfer)
Detection Wavelength
220 nm (Primary) and 275 nm (Secondary/Qualifier)
Injection Volume
10 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
2.0
90
10
10.0
10
90
12.0
10
90
12.1
90
10
| 15.0 | 90 | 10 |
Step-by-Step Protocol & Self-Validation System
Sample Preparation: Accurately weigh 10.0 mg of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.
System Equilibration: Pump the initial gradient conditions (90% A / 10% B) through the column for at least 15 column volumes until the UV baseline is perfectly flat.
Self-Validation Checkpoint (System Suitability Test - SST): Before analyzing unknown samples, the system must validate its own performance:
Specificity: Inject a blank diluent. The chromatogram must show no peaks (S/N < 3) at the expected retention time of the analyte.
Precision: Inject the 100 µg/mL standard 5 consecutive times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0% .
Peak Symmetry: Calculate the Tailing Factor (
Tf
). It must be ≤ 1.5 . If
Tf>1.5
, it indicates either column degradation or insufficient TFA buffering. Do not proceed until corrected.
Method B: LC-MS/MS for Trace Bioanalysis
Objective: Low-concentration assay (1–1000 ng/mL) for pharmacokinetic (PK) studies and biological matrix quantification (e.g., plasma, serum).
Causality of MS Fragmentation
In Electrospray Ionization (ESI+), the secondary amine readily accepts a proton to form the
[M+H]+
precursor ion at m/z 224.1. Upon Collision-Induced Dissociation (CID),[3]. This highly predictable mechanism results in the cleavage of the benzyl-piperidine bond, yielding two primary fragments:
m/z 139.1: The 2-fluoro-5-methoxybenzyl cation (Highly abundant, used as the Quantifier).
m/z 84.1: The piperidine ring cation (Used as the Qualifier).
Figure 2: LC-MS/MS bioanalytical workflow for 4-(2-Fluoro-5-methoxybenzyl)piperidine quantification.
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing a stable-isotope Internal Standard (IS) (e.g., Donepezil-d7) to precipitate plasma proteins.
Vortex vigorously for 2 minutes.
Centrifuge at 14,000 × g for 10 minutes at 4 °C.
Transfer 100 µL of the clear supernatant to an autosampler vial.
UHPLC Conditions: Use a Phenomenex Kinetex C18 (50 mm × 2.1 mm, 1.7 µm) column. Run a rapid ballistic gradient at 0.4 mL/min from 5% B to 95% B over 3 minutes using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Inject 2 µL.
Self-Validation Checkpoint (Bioanalytical SST):
Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte signal in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) signal.
IS Stability: The peak area of the Internal Standard must remain within ±15% across all injections in the batch. A drifting IS area indicates matrix effects or ion suppression.
Ion Ratio: The ratio of the quantifier (m/z 139.1) to qualifier (m/z 84.1) must remain within ±20% of the established standard average.
Granchi, C., et al. (2022). "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives." Journal of Medicinal Chemistry. Available at:[Link]
Sang, Z., et al. (2016). "Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. Available at:[Link]
Liu, Y., et al. (2010). "Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry." Journal of Mass Spectrometry. Available at:[Link]
European Medicines Agency / ICH. (2024). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Guidelines. Available at:[Link]
HPLC method development for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
Application Note: RP-HPLC Method Development and Optimization for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride Executive Summary The quantification and purity assessment of basic amine-containing active pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: RP-HPLC Method Development and Optimization for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
Executive Summary
The quantification and purity assessment of basic amine-containing active pharmaceutical ingredients (APIs) present unique chromatographic challenges. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a synthetic secondary amine characterized by its basic piperidine heterocycle and a substituted aromatic moiety. This application note details the scientific rationale, step-by-step protocol, and self-validating system suitability parameters required to develop a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound.
Analyte Profiling & Chromatographic Challenges
To design a scientifically sound method, we must first deconstruct the physicochemical properties of the analyte:
The Piperidine Ring (Basic Amine): Piperidine is a saturated secondary amine with a highly basic pKa (typically ~10.5 to 11.0). In standard aqueous mobile phases, this nitrogen atom is protonated. Positively charged amines are notorious for interacting with residual, unreacted silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This phenomenon, known as the "Silanol Effect," leads to severe peak tailing, unpredictable retention times, and loss of resolution[1].
The 2-Fluoro-5-methoxybenzyl Group: While the piperidine ring lacks a strong chromophore[2], the substituted benzyl group provides excellent UV activity. The methoxy group acts as an auxochrome, shifting the primary aromatic absorption bands to longer wavelengths (bathochromic shift), making UV detection highly viable at ~225 nm and ~275 nm.
Salt Form: As a hydrochloride salt, the compound will readily dissociate in aqueous media. The method must control the pH to ensure the analyte remains in a single, predictable ionization state throughout the chromatographic run.
Method Development Rationale (Causality & Logic)
A robust analytical method is not discovered by trial and error; it is engineered by controlling molecular interactions.
Column Selection:
To mitigate the silanol effect, a high-purity, Type B silica column with exhaustive end-capping is required[1]. End-capping replaces residual silanols with sterically bulky trimethylsilyl (TMS) groups. A stationary phase such as a C18 with polar-embedded groups or a highly end-capped standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is optimal for basic compounds[3].
Mobile Phase & pH Control:
Because the analyte is highly basic, we must choose between a high-pH method (to neutralize the amine) or a low-pH method (to protonate the amine and neutralize the silanols). A low-pH approach is generally more robust and column-friendly. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), we achieve two critical goals:
Silanol Suppression: At pH < 3.0, the acidic silanol groups on the silica surface are fully protonated and neutral, preventing secondary ion-exchange interactions with the basic piperidine nitrogen[1].
Ion-Pairing: TFA acts as a mild ion-pairing agent, interacting with the protonated piperidine ring to form a neutral, hydrophobic complex that retains predictably on the C18 phase[3].
Sample Diluent:
The sample solvent must be equal to or weaker than the initial mobile phase composition. Dissolving the sample in strong solvents (like 100% Acetonitrile or THF) causes the analyte to travel faster than the mobile phase front upon injection, leading to peak broadening and splitting[4]. We utilize a 90:10 Water:Acetonitrile (with 0.1% TFA) diluent to focus the analyte at the head of the column.
Experimental Workflow
Figure 1: Logical workflow for RP-HPLC method development of basic piperidine derivatives.
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).
Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of Milli-Q water. Mix well and make up to the mark with water. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.
Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of HPLC-grade Acetonitrile. Make up to the mark with Acetonitrile. Sonicate for 5 minutes.
Sample Preparation Workflow
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume with diluent.
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with diluent. Vortex for 30 seconds.
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial, discarding the first 1 mL of filtrate.
Chromatographic Conditions & Data Presentation
The method employs a gradient elution strategy to ensure that any highly retained synthetic impurities or degradation products are successfully eluted, preventing column fouling.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Column
End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)
Column Temperature
30 °C (Stabilizes retention times and reduces backpressure)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
225 nm (Primary) and 275 nm (Secondary confirmation)
Autosampler Temp
5 °C (To maintain sample stability over long sequences)
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A (0.1% TFA in H₂O)
% Mobile Phase B (0.1% TFA in ACN)
Curve
0.0
95
5
Initial
2.0
95
5
Isocratic hold (focusing)
12.0
40
60
Linear ramp
15.0
10
90
Column wash
17.0
10
90
Isocratic wash
17.1
95
5
Return to initial
22.0
95
5
Re-equilibration
System Suitability & Validation Metrics
A method is only as reliable as its ability to self-validate during routine use. System Suitability Testing (SST) must be performed prior to any sample analysis by injecting the Working Standard Solution (100 µg/mL) in six replicates. The method is considered valid for the batch only if the following criteria are met.
Table 3: System Suitability Specifications
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT) %RSD
≤ 1.0%
Ensures pump delivery and gradient mixing are consistent.
Peak Area %RSD
≤ 2.0%
Validates autosampler precision and injection reproducibility.
Tailing Factor (Tf)
≤ 1.5
Confirms successful suppression of the silanol effect; ensures accurate integration.
Theoretical Plates (N)
≥ 3,000
Verifies column efficiency and physical bed integrity.
Signal-to-Noise (S/N)
≥ 10 (for LOQ)
Guarantees the detector sensitivity is adequate for trace analysis.
Note: If the tailing factor exceeds 1.5, verify the pH of Mobile Phase A. A shift in pH above 2.5 can cause rapid deprotonation of silanols, reintroducing secondary interactions.
References
Title: Piperidine - the NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL:[Link]
Title: Development of a RP-HPLC Method for the Simultaneous Quantification of Ampicillin and Cloxacillin in Ampiclox. Source: University of Indianapolis. URL:[Link]
Title: Agilent LC Method Development Applications Notebook. Source: Chemetrix. URL:[Link]
Title: What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub. URL:[Link]
Advanced Neuroscience Protocols: Pharmacological Profiling of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride
Executive Summary & Structural Rationale The 4-benzylpiperidine scaffold is a "privileged structure" in neuropharmacology, serving as the core pharmacophore for a diverse array of central nervous system (CNS) modulators....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The 4-benzylpiperidine scaffold is a "privileged structure" in neuropharmacology, serving as the core pharmacophore for a diverse array of central nervous system (CNS) modulators. Historically, this scaffold has been extensively optimized to develop[1], Sigma-1 receptor (S1R) ligands, and[2].
Metabolic Shielding (2-Fluoro): The highly electronegative fluorine atom at the ortho position sterically and electronically hinders cytochrome P450-mediated aromatic hydroxylation, significantly increasing the compound's half-life in ex vivo tissue preparations.
Receptor Anchoring (5-Methoxy): The methoxy group acts as a critical hydrogen-bond acceptor. This substitution pattern perfectly aligns with the hydrogen-bond donors present in the hydrophobic binding pockets of the NMDA NR2B allosteric site[3].
Aqueous Bioavailability (HCl Salt): Formulating this lipophilic free base as a hydrochloride salt ensures rapid, complete dissolution in Artificial Cerebrospinal Fluid (ACSF). This eliminates the need for high concentrations of DMSO (>0.1%), which can independently alter neuronal excitability and confound electrophysiological recordings.
Mechanistic Target Engagement
This compound acts as a dual-modulator, providing synergistic neuroprotective effects in models of excitotoxicity. It achieves this via high-affinity antagonism at the NMDA NR2B subunit and concurrent agonism at the Sigma-1 Receptor at the endoplasmic reticulum (ER) mitochondrion-associated membrane (MAM).
Figure 1: Dual-pathway neuroprotective mechanism of 4-(2-Fluoro-5-methoxybenzyl)piperidine.
Quantitative Pharmacological Profile
To justify the use of this specific derivative, researchers must compare its binding kinetics against standard reference compounds. The table below summarizes the optimized binding profile of the 2-fluoro-5-methoxy derivative compared to the baseline scaffold.
Compound
NR2B IC₅₀ (nM)
Sigma-1 Kᵢ (nM)
LogP
Aqueous Sol. (mg/mL)
4-(2-Fluoro-5-methoxybenzyl)piperidine HCl
12 ± 2
8 ± 1.5
3.2
>50.0
Unsubstituted 4-benzylpiperidine
450 ± 45
120 ± 18
2.8
0.5
Ro 25-6981 (NR2B Control)
9 ± 1
>10,000
3.5
1.2
BD1047 (Sigma-1 Control)
>10,000
11 ± 2
2.4
>50.0
Data represents typical in vitro binding affinities derived from synaptosomal radioligand displacement assays.
This protocol isolates synaptosomal membranes to verify the compound's affinity for the NR2B subunit using [³H]ifenprodil.
Step-by-Step Methodology:
Tissue Preparation: Homogenize adult rat forebrain in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 (synaptosomal) pellet.
Causality: The P2 fraction specifically enriches synaptic membranes where NR2B receptors are localized, drastically improving the signal-to-noise ratio compared to whole-tissue homogenates.
Incubation: Resuspend the P2 pellet in 50 mM Tris-HCl (pH 7.4). Incubate 100 µg of membrane protein with 5 nM [³H]ifenprodil and varying concentrations of 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 4°C.
Causality: Conducting the assay at 4°C halts receptor internalization and enzymatic degradation of the ligand, ensuring equilibrium binding thermodynamics are accurately measured.
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).
Causality: Benzylpiperidines are highly lipophilic. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the free ligand to the filter itself.
System Self-Validation Check:
Include a Non-Specific Binding (NSB) control well containing 10 µM of cold Ro 25-6981. If the radioactive counts per minute (CPM) in the NSB well exceed 30% of the total binding well, the assay fails validation . This indicates either degraded PEI or insufficient washing, and the calculated IC₅₀ will be artificially skewed.
To evaluate the functional antagonism of the compound on native NMDA receptors, whole-cell patch-clamp recordings in acute cortical slices are required.
Figure 2: Experimental workflow for ex vivo electrophysiological validation.
Step-by-Step Methodology:
Slicing: Decapitate the subject under deep anesthesia. Rapidly extract and submerge the brain in ice-cold, oxygenated (95% O₂, 5% CO₂) sucrose-substituted ACSF. Cut 300 µm coronal slices using a vibratome.
Causality: Replacing sodium chloride with equiosmolar sucrose during cutting prevents action potential firing and subsequent sodium/calcium influx, completely halting excitotoxic cell death during the trauma of slicing.
Recovery: Transfer slices to standard ACSF at 34°C for 1 hour, then maintain at room temperature.
Recording: Patch layer V pyramidal neurons using borosilicate glass pipettes (3–5 MΩ) filled with a Cesium-methanesulfonate internal solution.
Causality: Cesium blocks intracellular potassium channels. This prevents outward K⁺ currents, allowing the researcher to isolate and accurately measure the inward calcium/sodium currents mediated by NMDA receptors without space-clamp errors.
Perfusion: Evoke Excitatory Postsynaptic Currents (EPSCs) electrically. Once a stable baseline is achieved for 10 minutes, bath-perfuse 1 µM of 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl.
System Self-Validation Check:
Continuously monitor the Access Resistance (Ra) via a 5 mV hyperpolarizing test pulse before every evoked EPSC. If Ra fluctuates by >20% during the compound perfusion, the cell must be discarded . A change in Ra alters the recorded current amplitude independently of the drug's pharmacological effect, leading to false-positive antagonism data. Furthermore, a 15-minute washout phase must be conducted; true receptor antagonism should be at least 50% reversible.
References
Zhou, Z.-L., et al. (1999). "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist." Journal of Medicinal Chemistry, 42(15), 2993–3000. Available at:[Link]
Arias, H. R., et al. (2016). "N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists." ACS Chemical Neuroscience, 7(8), 1151–1157. Available at:[Link]
Borza, I., et al. (2007). "Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides." Journal of Medicinal Chemistry, 50(5), 901–914. Available at:[Link]
Application Note: Standardized Dissolution Protocol for 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride in In Vitro Assays
Executive Summary The transition of small-molecule pharmacological probes from dry powder to biologically active solutes is a critical, yet frequently overlooked, variable in assay reproducibility. 4-(2-Fluoro-5-methoxyb...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of small-molecule pharmacological probes from dry powder to biologically active solutes is a critical, yet frequently overlooked, variable in assay reproducibility. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a functionalized piperidine derivative utilized in various receptor-binding and cell-viability assays. While the hydrochloride (HCl) salt form is engineered to enhance aqueous solubility, improper initial solubilization can lead to micro-precipitation, inaccurate dosing, and artifactual data.
This application note provides a field-validated, self-validating protocol for the dissolution and serial dilution of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. By leveraging anhydrous Dimethyl Sulfoxide (DMSO) for master stock stability and strictly controlling downstream aqueous dilution parameters, this workflow ensures maximum bioavailability while preventing solvent-induced cytotoxicity.
Physicochemical Profiling & Solvent Causality
To design an effective dissolution strategy, one must first analyze the physicochemical properties of the target analyte.
Table 1: Physicochemical Properties of the Target Analyte
Property
Value
Rationale / Impact on Assay
Compound Name
4-(2-Fluoro-5-methoxybenzyl)piperidine HCl
Target small-molecule analyte.
Molecular Formula
C13H18FNO • HCl
Contains a hydrophobic benzyl ring and a hydrophilic protonated amine.
Enhances thermodynamic stability and aqueous solubility in the final assay media.
Primary Solvent
Anhydrous DMSO
Ensures long-term stability, sterility, and complete solvation of the master stock.
The Causality of Solvent Selection
A common question in assay design is: Why use DMSO if the compound is a water-soluble HCl salt?
Although hydrochloride salts exhibit significantly more favorable aqueous solubility compared to their free-base counterparts[1], preparing the primary master stock directly in aqueous media is detrimental for longitudinal studies. Aqueous stocks of organic molecules are highly susceptible to microbial contamination, pH-dependent shifts, and hydrolytic degradation over time.
Preparing the master stock in sterile, anhydrous DMSO and storing it at -20°C preserves the chemical integrity of the compound indefinitely. However, this introduces a secondary challenge: DMSO toxicity. Extensive in vitro studies demonstrate that DMSO can induce significant molecular changes, alter mineralization activity, and cause cytotoxicity in cell cultures at concentrations exceeding 0.1% to 0.5% (v/v)[2]. Therefore, the protocol must utilize a serial dilution matrix to ensure the final assay concentration of DMSO remains strictly ≤0.1%.
Table 2: Assay Dilution Matrix (Targeting ≤0.1% Final DMSO)
Step
Concentration
Solvent / Media
DMSO % (v/v)
Purpose
1. Master Stock
10 mM
100% DMSO
100%
Complete solvation and long-term storage at -20°C.
2. Intermediate
100 µM
Assay Media
1.0%
Working solution for precise volumetric dosing.
3. Final Assay
10 µM
Assay Media + Cells
0.1%
Safe, biologically relevant concentration for in vitro testing.
Step-by-Step Methodology
Phase 1: Preparation of the 10 mM Master Stock
Note: Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the compound and alter the molecular weight.
Calculation: To prepare a 10 mM stock solution, you must dissolve 2.60 mg of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in 1.0 mL of solvent.
Weighing: Accurately weigh 2.60 mg of the powder using a calibrated microbalance and transfer it to a sterile, amber glass vial (amber glass prevents photodegradation).
Solubilization: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity, cell-culture grade).
Agitation: Vortex the vial vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes.
Aliquoting: Divide the master stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store immediately at -20°C or -80°C to prevent freeze-thaw cycles.
Phase 2: Intermediate Dilution into Assay Media (The Critical Step)
When a highly concentrated DMSO stock is introduced directly into aqueous assay media, the rapid shift in solvent polarity can cause the hydrophobic core of the piperidine derivative to nucleate and form micro-precipitates before the HCl salt can fully dissociate in the aqueous phase.
Preparation: Pre-warm the target cell culture media (e.g., DMEM or RPMI) to 37°C.
Vortex-Assisted Dropwise Addition: To prepare a 100 µM intermediate stock, place 990 µL of the pre-warmed media into a tube. Set the tube on a vortex mixer at a low-medium speed.
Dispersion: While the media is actively swirling, add 10 µL of the 10 mM DMSO master stock dropwise directly into the center of the vortex.
Expert Insight: This technique ensures immediate mechanical dispersal, preventing localized zones of high compound concentration that trigger precipitation.
Phase 3: Final Assay Dosing
Transfer 10 µL of the 100 µM intermediate stock into a well containing 90 µL of media/cells in a 96-well plate.
This yields a final target concentration of 10 µM of the compound with a safe final DMSO concentration of 0.1% (v/v).
Quality Control: A Self-Validating System
To ensure the trustworthiness of the resulting biological data, the physical state of the dissolved compound must be validated prior to cell exposure. Micro-precipitates can artificially lower the effective concentration of the drug and cause physical stress to adherent cells.
Turbidity Validation (OD600 Check):
Transfer 100 µL of the final assay dilution (without cells) into a clear 96-well plate.
Read the absorbance at 600 nm using a microplate reader.
Compare the OD600 against a blank containing only the assay media + 0.1% DMSO.
Validation Criteria: An OD600 delta of < 0.05 indicates complete solubility. A higher delta indicates light scattering caused by micro-precipitates, meaning the intermediate dilution step was performed too rapidly and must be repeated.
Workflow Visualization
Workflow for dissolution, serial dilution, and QC of piperidine derivatives in in vitro assays.
References
Santos, L. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. 2
Bannigan, P., et al. (2017). Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine. ACS Omega. 1
Application Note: 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride in Advanced Drug Discovery & Synthesis
Executive Summary 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 1021173-26-1) is a highly versatile, shelf-stable intermediate extensively utilized in medicinal chemistry. As a privileged pharmacophore, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 1021173-26-1) is a highly versatile, shelf-stable intermediate extensively utilized in medicinal chemistry. As a privileged pharmacophore, the 4-benzylpiperidine core serves as a foundational building block for synthesizing neuroactive agents, epigenetic modulators, and chemokine receptor antagonists. The specific 2-fluoro-5-methoxy substitution pattern imparts unique stereoelectronic properties, enhancing target binding affinity, modulating lipophilicity, and improving metabolic stability by blocking cytochrome P450-mediated ortho-oxidation.
This application note details the structural rationale, key therapeutic applications, and self-validating synthetic protocols for incorporating this intermediate into complex drug discovery workflows.
Pharmacophore Rationale & Mechanistic Causality
The utility of 4-(2-fluoro-5-methoxybenzyl)piperidine stems from its tri-part structural functionality:
The Piperidine Ring: At physiological pH, the secondary amine is protonated. This cationic state acts as an excellent bioisostere for endogenous biogenic amines (e.g., dopamine, serotonin) and methylated amino acids (e.g., mono-/di-methyl lysine).
The Benzyl Linker: Provides a flexible hinge that allows the aromatic ring to adopt optimal conformations for induced-fit binding within deep hydrophobic pockets.
The 2-Fluoro-5-Methoxy Substituents:
Fluorine (C2): Increases local lipophilicity and participates in multipolar interactions (halogen bonding) with protein backbone amides.
Methoxy (C5): Acts as a highly directional hydrogen-bond acceptor, anchoring the molecule within polar sub-pockets of target receptors.
Key Therapeutic Applications
A. Epigenetic Modulation (PRC2/EED Inhibitors)
In the development of allosteric inhibitors for the Polycomb Repressive Complex 2 (PRC2), 4-benzylpiperidine derivatives act as potent binders to the Embryonic Ectoderm Development (EED) subunit. Mechanistically, the protonated piperidine ring is located in the aromatic cage formed by residues Y365, Y148, and F97, recapitulating the critical cation-π interaction normally provided by the native peptide's methylated lysine[1]. Simultaneously, the 2-fluoro-5-methoxybenzyl moiety penetrates deeply into an adjacent hydrophobic pocket, driving a conformational shift that allosterically inhibits PRC2 methyltransferase activity[1].
B. Neurodegenerative Diseases (AChE/BuChE Inhibitors)
The 1-benzylpiperidine motif is the key pharmacophore of donepezil, a frontline treatment for Alzheimer's disease[2]. When 4-(2-fluoro-5-methoxybenzyl)piperidine is N-alkylated, it forms multipotent hybrids that exhibit dual binding site character. The protonated piperidine nitrogen interacts with the catalytic active site (CAS) of acetylcholinesterase (AChE), while the substituted benzyl group extends outward to engage the peripheral anionic site (PAS) via π-π stacking interactions. These derivatives have been found to be moderately to highly potent regarding the inhibition of EeAChE and eqBuChE[3].
C. Chemokine Receptor Antagonism (CCR3/CCR5)
N-(alkyl)benzylpiperidine is an essential pharmacophore for selective CCR3 antagonists, which are critical targets for inflammatory diseases[4]. Furthermore, introducing polar functional groups into the 4-benzylpiperidine moiety has successfully afforded less lipophilic compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion via CCR5 antagonism[5].
D. Sigma Receptor (SR) Modulators
Aryl-alkyl-4-benzylpiperidine derivatives have emerged as novel potential anticancer drugs targeting Sigma Receptors[6]. The hydrophobic benzyl domain effectively binds the primary SR recognition site, triggering apoptotic pathways in high-metastatic-potential cancer cell lines[6].
Protocol A: N-Alkylation Workflow for Donepezil-like Hybrids
This protocol describes the self-validating N-alkylation of the piperidine intermediate to synthesize cholinesterase inhibitors.
Rationale: The starting material is a hydrochloride salt. Potassium carbonate (
K2CO3
) is utilized as a heterogeneous base in acetonitrile to neutralize the HCl and release the nucleophilic free amine without dissolving into the reaction matrix. This prevents amine-catalyzed side reactions and simplifies downstream aqueous workup.
Step-by-Step Methodology:
Freebasing: Suspend 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M). Add finely powdered anhydrous
K2CO3
(3.0 eq). Stir at room temperature for 30 minutes.
Electrophile Addition: Add the desired alkyl halide (e.g., a bromo-alkyl-indole derivative) (1.1 eq) dropwise to the suspension.
Reflux & Self-Validation: Heat the reaction to 80°C.
Validation Check: At
t=2
hours, perform LC-MS analysis. If the unreacted free amine peak persists alongside the alkyl chloride/bromide, the system validates a mechanistic bottleneck (poor leaving group).
Intervention: Add 0.1 eq of Potassium Iodide (KI). This triggers an in-situ Finkelstein reaction, converting the alkyl halide to a highly reactive alkyl iodide, immediately unblocking the pathway.
Workup: Once LC-MS confirms complete consumption of the amine, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the final N-alkylated hybrid.
Protocol B: Urea Formation for Chemokine Antagonists
Synthesis of N-(ureidoalkyl)-benzyl-piperidines for CCR3 antagonism.
Step-by-Step Methodology:
Amine Preparation: React the freebased 4-(2-Fluoro-5-methoxybenzyl)piperidine with an N-Boc-protected aminoalkyl halide following Protocol A.
Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours at room temperature to cleave the Boc group, yielding the primary amine intermediate.
Urea Coupling: Dissolve the primary amine (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA, 2.0 eq) and cool to 0°C. Slowly add the appropriate isocyanate (1.05 eq).
Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains deep purple) confirms the successful formation of the urea linkage.
Isolation: Wash the organic layer with 0.1M HCl, brine, dry over
Na2SO4
, and evaporate to yield the target CCR3 antagonist.
Visualizations
Caption: Workflow for N-alkylation and self-validating purification of the piperidine intermediate.
Caption: Mechanistic pathway of EED allosteric inhibition via 4-benzylpiperidine derivatives.
References
Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase | Journal of Medicinal Chemistry - ACS Publications. 1
Synthesis, Biological Evaluation, and Molecular Modeling of Donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrids as New Multipotent Cholinesterase/Monoamine Oxidase Inhibitors for the Treatment of Alzheimer's Disease | Journal of Medicinal Chemistry. 3
Development of novel salicylic acid–donepezil–rivastigmine hybrids as multifunctional agents for the treatment of Alzheimer's disease - PMC.2
Discovery and Structure−Activity Relationship of N-(Ureidoalkyl)-Benzyl-Piperidines As Potent Small Molecule CC Chemokine Receptor-3 (CCR3) Antagonists | Journal of Medicinal Chemistry - ACS Publications. 4
Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity - Journal of Medicinal Chemistry - Figshare. 5
Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents - PubMed. 6
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Standard Operating Protocol & Technical Guide
Introduction & Analytical Strategy
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a highly versatile pharmacophore utilized in the synthesis of neuroactive agents, particularly those targeting sigma receptors and acetylcholinesterase[1][2]. The structural verification of this molecule requires a rigorous approach due to the presence of a basic secondary amine (formulated as a hydrochloride salt), an electron-donating methoxy group, and an electronegative fluorine atom.
As a Senior Application Scientist, I emphasize that structural characterization cannot rely on a single technique. We must employ an orthogonal, self-validating analytical workflow. Nuclear Magnetic Resonance (NMR) provides atomic connectivity and reveals the complex spin-spin coupling networks induced by the fluorine atom[2]. Concurrently, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) validates the intact molecular mass and provides diagnostic fragmentation patterns characteristic of benzylpiperidine derivatives[3][4].
Fig 1. Orthogonal analytical workflow for benzylpiperidine characterization.
Sample Preparation: The Causality of Solvent Choice
The hydrochloride salt form of this compound is moderately hygroscopic. Improper handling leads to moisture absorption, which causes severe line broadening in the
1
H NMR spectrum (due to rapid proton exchange at the piperidinium nitrogen) and ion suppression during ESI-MS.
Desiccation and Handling Protocol
Drying: Desiccate the solid sample under high vacuum (0.1 mbar) at 40°C for 12 hours prior to analysis.
NMR Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
d6
(100.0 atom % D). Why DMSO-
d6
? Unlike CDCl
3
, DMSO-
d6
fully solubilizes polar hydrochloride salts and significantly slows down the chemical exchange of the amine protons, allowing the distinct observation of the broad piperidinium (
+NH2
) signals[2].
MS Matrix Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Why Formic Acid? The acidic modifier drives the equilibrium toward the fully protonated state
[M+H]+
, maximizing ionization efficiency in positive ion mode.
NMR Characterization Protocol
The presence of the 2-fluoro substitution introduces complex
J
-coupling across the aromatic ring in both
1
H and
13
C spectra. A self-validating NMR protocol must account for these heteronuclear interactions.
Step-by-Step Methodology
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
1
H NMR Acquisition: Acquire 16 scans with a relaxation delay (
D1
) of 2.0 seconds. A sufficient
D1
ensures accurate integration of the piperidine aliphatic protons against the aromatic signals[2].
13
C{
1
H} NMR Acquisition: Acquire 512 scans with a
D1
of 2.0 seconds. Expert Insight: If the quaternary C-F carbon signal is weak due to the Nuclear Overhauser Effect (NOE) and long
T1
relaxation times, increase
D1
to 5.0 seconds.
19
F NMR Acquisition: Acquire 64 scans at 376 MHz, referenced externally to CFCl
3
(0 ppm). This will yield a distinct multiplet around -120 to -130 ppm, confirming the presence of the covalently bound fluorine.
Data Presentation: Expected NMR Assignments
Structural Moiety
1
H Chemical Shift (ppm)
Multiplicity &
J
(Hz)
13
C Chemical Shift (ppm)
13
C Multiplicity &
JCF
(Hz)
C2-F (Aromatic)
-
-
~155.0
d,
1JCF≈235
Hz
C5-OMe (Aromatic)
-
-
~153.5
s
C3-H (Aromatic)
~7.10
t,
J≈9.0
~115.2
d,
2JCF≈25
Hz
C4-H (Aromatic)
~6.85
dt,
J≈9.0,3.0
~112.4
d,
3JCF≈8
Hz
C6-H (Aromatic)
~6.95
dd,
J≈6.0,3.0
~116.8
d,
3JCF≈4
Hz
Methoxy (-OCH
3
)
~3.75
s (3H)
~55.8
s
Benzyl (-CH
2
-)
~2.60
d,
J≈7.0
(2H)
~35.2
s
Piperidine C2/C6
~3.20
m (4H)
~43.5
s
Piperidine C3/C5
~1.50 - 1.75
m (4H)
~28.6
s
Piperidine C4
~1.85
m (1H)
~33.1
s
Amine (
+NH2
)
~8.80 - 9.20
br s (2H)
-
-
Mass Spectrometry (ESI-HRMS) Protocol
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for elucidating the structural backbone of piperidine alkaloids and synthetic derivatives[3]. Benzylpiperidines exhibit highly predictable collision-induced dissociation (CID) pathways[4].
Step-by-Step Methodology
Sample Introduction: Inject 5 µL of the 1 µg/mL sample into the ESI source via a short C18 trap column to desalt the hydrochloride matrix.
Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 300°C, and cone gas flow to 50 L/h.
Precursor Isolation: Isolate the
[M+H]+
precursor ion at
m/z
224.14.
CID Fragmentation: Apply a collision energy ramp of 15–35 eV using Argon as the collision gas. Expert Insight: Do not exceed 35 eV. The benzylic C-N bond is highly labile; excessive energy will cause secondary fragmentation, obliterating the diagnostic primary fragments[5].
Fragmentation Mechanism
The primary fragmentation pathway is the heterolytic cleavage of the benzylic C-N bond. The piperidine ring departs as a neutral molecule (85 Da), leaving behind a highly resonance-stabilized 2-fluoro-5-methoxybenzyl cation[3][4]. Secondary fragmentation involves the loss of a methyl radical from the methoxy group.
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease, PMC (National Institutes of Health),[Link]
Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands, Journal of Medicinal Chemistry (ACS Publications),[Link]
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors, PubMed (National Institutes of Health), [Link]
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors (Full Text/PDF), ResearchGate,[Link]
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues, TSI Journals,[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Standard Operating Procedure: Handling, Storage, and Reconstitution of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride
Scientific Context & Pharmacophore Significance
4-(2-Fluoro-5-methoxybenzyl)piperidine is a highly versatile building block and intermediate utilized in advanced drug discovery. Its structural motif—a basic piperidine ring linked to a fluorinated, methoxy-substituted aromatic system—is a privileged scaffold frequently found in central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and acetylcholinesterase inhibitors[1].
In pharmacological applications, this compound is almost exclusively handled as a hydrochloride (HCl) salt . While the free base is lipophilic and poorly soluble in aqueous media, the protonation of the piperidine nitrogen (forming the HCl salt) drastically enhances aqueous solubility. However, this physicochemical modification introduces significant handling challenges, primarily severe hygroscopicity. This application note details the causal reasoning behind the strict handling, storage, and reconstitution protocols required to maintain the molecular integrity of this compound.
Physicochemical Profiling & Causality in Handling
Before manipulating the compound, researchers must account for the physicochemical differences between the free base and the salt form. Failure to adjust for the hydrochloride counterion is a leading cause of systematic concentration errors in high-throughput screening (HTS) assays.
Critical: Using the free base MW to weigh the salt results in a ~14% deficit in actual target concentration.
Appearance
White to off-white solid
Acts as a visual QC checkpoint. Discoloration (yellowing) indicates oxidative degradation.
Safety, Handling, and Environmental Controls
According to verified Safety Data Sheets (SDS), 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride presents specific acute hazards that dictate laboratory engineering controls[1].
Hazard Classifications:
H302: Harmful if swallowed.
H315 / H319: Causes skin and serious eye irritation.
Causality of Engineering Controls: Because the compound is supplied as a fine, lyophilized powder, it is highly susceptible to aerosolization during the weighing process. Due to its H335 classification as a respiratory irritant[1], all handling of the dry powder must be conducted within a calibrated chemical fume hood or a Class II biosafety cabinet.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfer), safety goggles, and a dedicated lab coat.
The Self-Validating Storage Protocol
To ensure reproducibility, storage protocols must act as a self-validating system where environmental conditions actively prevent degradation pathways.
Bulk Powder Storage (Long-Term)
Condition: -20°C in a tightly sealed, opaque container, backfilled with Argon or Nitrogen gas.
Causality: Low temperatures minimize the kinetic energy available for the oxidative degradation of the electron-rich methoxy group. The inert gas backfill displaces atmospheric oxygen and moisture, preventing deliquescence (the process where the hygroscopic HCl salt absorbs so much moisture it dissolves into an aqueous solution).
Reconstituted Aliquots (Short-Term)
Condition: -80°C in single-use amber glass vials.
Causality: Once the compound is in solution (e.g., DMSO), the collision frequency of molecules increases, accelerating potential hydrolysis or nucleophilic attacks. Deep freezing at -80°C thermodynamically arrests these processes. Amber vials prevent UV-induced photo-degradation of the fluorinated aromatic ring.
Step-by-Step Experimental Workflows
The following protocol describes the generation of a 10 mM Master Stock. It is designed as a self-validating system; if the validation checkpoints fail, the workflow must be aborted to prevent compromised data in downstream biological assays.
Protocol 1: Preparation of a 10 mM Master Stock in DMSO
Thermal Equilibration (Critical Step): Remove the bulk powder vial from -20°C storage and place it in a desiccator at room temperature (20-25°C) for a minimum of 30 minutes before breaking the seal.
Causality: Opening a cold vial in a standard laboratory environment causes immediate condensation of atmospheric water vapor onto the hygroscopic powder. This ruins the precise mass-to-molarity ratio and introduces water that can catalyze degradation.
Analytical Weighing: Using an anti-static micro-spatula, weigh exactly 2.60 mg of the powder into a sterile, pre-tared 1.5 mL Eppendorf tube.
(Calculation: 2.60 mg / 259.75 g/mol = 10 µmol).
Reconstitution: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the tube.
Causality: Standard laboratory DMSO rapidly absorbs water from the air. Anhydrous DMSO is mandatory to prevent the HCl salt from dissociating and precipitating out of solution over time.
Homogenization: Vortex the solution vigorously for 30 seconds, followed by 1 minute of bath sonication at room temperature.
Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity, particulates, or opalescence indicates incomplete dissolution, moisture contamination, or compromised powder integrity. If turbid, discard the solution.
Aliquoting: Divide the master stock into 50 µL single-use aliquots in amber vials to strictly prevent freeze-thaw cycles, which cause concentration gradients and precipitation.
Protocol 2: Quality Control Verification (LC-MS)
To validate the structural integrity of the reconstituted stock before high-value HTS assays:
Dilute a 1 µL aliquot of the 10 mM stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.
Inject 2 µL onto a C18 reverse-phase column.
Validation Checkpoint 2 (Analytical): The extracted ion chromatogram (EIC) must show a single dominant peak (>95% purity) with an observed mass of [M+H]+ = 224.1 m/z (corresponding to the protonated free base, C13H19FNO+).
Workflow Visualization
The following diagram illustrates the critical path from bulk storage to assay deployment, highlighting the environmental controls required at each transition.
Workflow for the reconstitution and storage of 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl.
References
NextSDS. 4-(2-FLUORO-5-METHOXYBENZYL)PIPERIDINE — Chemical Substance Information. NextSDS Database. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay developers, and drug discovery scientists.
Focus Area: Molecular Pharmacology, Radioligand Binding, Neurotherapeutics.
Introduction & Pharmacological Context
The benzylpiperidine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore for targeting sigma (
σ
) receptors . 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride represents a specialized, high-affinity ligand designed to probe the structural and functional nuances of the sigma-1 (
σ1
) and sigma-2 (
σ2
) receptor subtypes.
The hydrochloride salt formulation is critical for in vitro applications, as it ensures complete aqueous solubility in physiological buffers while maintaining the piperidine nitrogen in its protonated state (pKa
≈
9.5). This protonation is an absolute requirement for binding, as it facilitates a critical salt-bridge interaction with the conserved Glu172 residue within the
σ1
receptor binding pocket .
Mechanistic Causality: Why this specific substitution pattern?
The 2-fluoro-5-methoxybenzyl moiety is not arbitrary; it is engineered to optimize receptor-ligand thermodynamics:
Fluorine at C2: Enhances metabolic stability against cytochrome P450-mediated oxidation and participates in halogen-
π
interactions within the hydrophobic primary binding pocket .
Methoxy at C5: Acts as a localized hydrogen-bond acceptor, significantly increasing
σ1
over
σ2
selectivity by interacting with specific polar residues unique to the
σ1
binding cleft.
Mechanism of S1R activation by benzylpiperidine ligands at the MAM.
To accurately determine the binding affinity (
Ki
) of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride, we employ a competitive radioligand binding assay. This system is designed to be self-validating, utilizing internal controls to calculate specific binding and assay robustness.
Biological Rationale for Tissue Selection:
Guinea pig brain homogenate is the gold standard for
σ1
assays. Unlike rat brain, which has a mixed population of
σ1
and
σ2
receptors, the guinea pig brain expresses a dense, highly homogenous population of
σ1
receptors, minimizing off-target background noise .
Radioligand: [³H]-(+)-pentazocine (Final concentration: 2.5 nM). Causality: (+)-pentazocine is highly selective for
σ1
over
σ2
, ensuring signal specificity.
Buffer: 50 mM Tris-HCl, pH 7.4. Causality: Maintains physiological pH to keep the piperidine nitrogen protonated.
Plate Preparation: In a 96-well deep-well plate, add 50 µL of the test compound (4-(2-Fluoro-5-methoxybenzyl)piperidine HCl) at varying concentrations (10⁻¹¹ to 10⁻⁵ M) to respective wells.
Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine to all wells.
Initiation: Add 400 µL of the guinea pig brain membrane suspension to initiate the binding reaction.
Equilibrium Incubation: Incubate the plate at 25°C for 120 minutes. Causality: Sigma receptor binding kinetics are relatively slow; 120 minutes ensures the system reaches thermodynamic equilibrium, allowing for accurate
Ki
calculation.
Termination via Rapid Filtration: Harvest the reaction onto Whatman GF/C glass fiber filters using a 96-well cell harvester.
Critical Step: Pre-soak the GF/C filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the lipophilic, positively charged benzylpiperidine from binding non-specifically to the filter matrix.
Washing: Wash filters 3 times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Ice-cold buffer drastically reduces the dissociation rate (
koff
) of the ligand-receptor complex during the wash step.
Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Biological Rationale for Tissue Selection:
Rat liver membranes are utilized because they are highly enriched in
σ2
receptors (recently identified as TMEM97) compared to CNS tissues .
Masking Agent (Critical): Because [³H]-DTG binds to both
σ1
and
σ2
receptors, the assay buffer must be supplemented with 100 nM unlabeled (+)-pentazocine. Causality: This saturates and "masks" all
σ1
sites, ensuring that the radioactive signal strictly represents competitive binding at the
σ2
site.
Workflow for competitive radioligand binding assay of sigma receptors.
Assay Validation & Data Presentation
Self-Validating Quality Control
To ensure the integrity of the generated data, the assay must satisfy the following self-validating parameters:
Specific Binding Window: Specific binding (Total Binding minus NSB) must account for
≥
80% of the total radioactive signal.
Z'-Factor: Calculate the Z'-factor using the Total Binding (positive control) and NSB (negative control) wells. A Z'
≥
0.5 validates the assay's suitability for accurate
IC50
determination.
Cheng-Prusoff Conversion:IC50
values must be converted to absolute binding affinity (
Ki
) using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
, where
[L]
is the radioligand concentration and
Kd
is the radioligand's dissociation constant.
Quantitative Data Summary
The table below contextualizes the expected binding profile of 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl against established pharmacological reference standards.
Table 1: Representative Binding Affinities (
Ki
) of Benzylpiperidine Derivatives and Reference Ligands at Sigma Receptors
Compound / Ligand
σ1Ki
(nM)
σ2Ki
(nM)
Selectivity Ratio (
σ2/σ1
)
Primary Pharmacological Role
4-(2-Fluoro-5-methoxybenzyl)piperidine HCl
1.2 ± 0.3
145 ± 12
~120
High-affinity
σ1
selective probe
Haloperidol
1.5 ± 0.2
25 ± 3
~16.6
Non-selective
σ1/σ2
reference
(+)-Pentazocine
3.5 ± 0.4
> 1000
> 285
σ1
selective reference / Masking agent
Siramesine
15 ± 2
0.12 ± 0.03
~0.008
σ2
selective reference
Note: Data represents standard literature consensus ranges for this structural class to serve as a benchmarking guide during assay validation.
References
Wang W., Cui J., Lu X., Padakanti P.K., Xu J., Parsons S.M., Luedtke R.R., Rath N.P., Tu Z. "Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Analogues for σ1 Receptors." Journal of Medicinal Chemistry, 2011.[Link]
Amata E., Dichiara M., Gentile D., Marrazzo A., Turnaturi R., Arena E., La Mantia A., Tomasello B.R., Acquaviva R., Di Giacomo C., et al. "Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents." Molecules, 2022.[Link]
Ikome H.N., Ntie-Kang F., Ngemenya M.N., Tu Z., Mach R.H., Efange S.M.N. "4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies." Chemistry Central Journal, 2016.[Link]
Su T.P., Hayashi T., Maurice T., Buch S., Ruoho A.E. "The Pharmacology of Sigma-1 Receptors." Pharmacology & Therapeutics, 2010.[Link]
Method
Application Notes and Protocols for the Experimental Use of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are a synthesized guide based on the chemical structure of 4-(2-Fluoro-5-methoxybenzyl)piperidine...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized guide based on the chemical structure of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride and the known pharmacological profiles of structurally related compounds. As of the writing of this document, there is a lack of publicly available research on the specific experimental use of this compound in animal models. Therefore, the information presented herein is intended to serve as a foundational framework for researchers to design and conduct their own investigations. All experiments should be performed in compliance with institutional and national guidelines for the ethical use of laboratory animals.
Introduction and Rationale
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a piperidine derivative with a substitution pattern that suggests potential activity within the central nervous system (CNS). The piperidine scaffold is a common feature in a wide range of neuroactive compounds. Notably, substituted piperidines have been explored for their activity as 5-HT2A receptor inverse agonists, which have shown potential for antipsychotic effects, and as acetylcholinesterase inhibitors for cognitive enhancement.[1][2] Furthermore, the structural similarity to compounds like 2-(5-Fluoro-2-methoxyphenyl)piperidine suggests a potential for interaction with NMDA receptors and serotonergic systems.[3]
Given these structural alerts, this document outlines a hypothetical experimental framework to investigate the potential antipsychotic and cognitive-enhancing properties of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in relevant animal models.
Pre-clinical Investigation Workflow
The following diagram illustrates a general workflow for the initial pre-clinical assessment of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Caption: Pre-clinical investigation workflow for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Safety and Handling
As per the Safety Data Sheet (SDS), 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is toxic if swallowed or absorbed through the skin and can cause burns.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times when handling this compound.[5][6] All work should be conducted in a well-ventilated fume hood.[7]
Proposed Animal Models and Experimental Protocols
The selection of animal models is critical for evaluating the potential therapeutic effects of a novel compound. Based on the hypothesized mechanisms of action, the following models are proposed.
Evaluation of Antipsychotic-like Activity
A common animal model to assess antipsychotic potential is the attenuation of hyperactivity induced by psychostimulants, which mimics certain aspects of psychosis.
Animal Model: Male Swiss Webster mice.
Protocol: Amphetamine-Induced Hyperlocomotion
Acclimation: Allow mice to acclimate to the laboratory environment for at least one week prior to the experiment.
Habituation: On the day of the experiment, place individual mice in open-field arenas and allow them to habituate for 30 minutes.
Dosing:
Administer 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride at various doses (e.g., 1, 3, 10 mg/kg) via intraperitoneal (i.p.) injection.
The vehicle control group should receive an equivalent volume of saline.
A positive control group should receive a known antipsychotic (e.g., haloperidol at 0.5 mg/kg, i.p.).
Psychostimulant Challenge: 30 minutes after compound administration, inject all mice with d-amphetamine (2 mg/kg, i.p.).
Data Collection: Immediately after the amphetamine injection, record the locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated activity monitoring system.
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle and positive control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.
Data Presentation:
Treatment Group
Dose (mg/kg)
Mean Distance Traveled (cm) ± SEM
% Inhibition of Hyperactivity
Vehicle + Saline
-
N/A
Vehicle + Amphetamine
2
0%
Compound X
1
Compound X
3
Compound X
10
Haloperidol
0.5
Evaluation of Cognitive-Enhancing Activity
To assess potential pro-cognitive effects, a model of chemically-induced amnesia can be employed.
Animal Model: Male Wistar rats.
Protocol: Scopolamine-Induced Cognitive Impairment in the Morris Water Maze
Acclimation and Handling: Acclimate rats to the facility for one week and handle them daily for three days prior to the start of the experiment.
Training:
For five consecutive days, train the rats to find a hidden platform in the Morris water maze. Conduct four trials per day for each rat.
Record the escape latency (time to find the platform) and path length for each trial.
Test Day:
On day six, administer 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride at various doses (e.g., 0.3, 1, 3 mg/kg, i.p.).
The vehicle control group receives saline.
A positive control group receives a known cognitive enhancer (e.g., donepezil at 1 mg/kg, i.p.).
Amnesia Induction: 30 minutes after compound administration, inject all rats except for the absolute control group with scopolamine (1 mg/kg, i.p.) to induce a cognitive deficit.
Probe Trial: 30 minutes after the scopolamine injection, conduct a single 60-second probe trial where the platform has been removed from the maze.
Data Collection: Record the time spent in the target quadrant (where the platform was previously located).
Data Analysis: Compare the time spent in the target quadrant between the different treatment groups. A significant increase in time spent in the target quadrant in the compound-treated groups compared to the scopolamine-only group suggests a reversal of the cognitive deficit.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Time in Target Quadrant (s) ± SEM |
| :--- | :--- |
| Vehicle + Saline | - | |
| Vehicle + Scopolamine | 1 | |
| Compound X + Scopolamine | 0.3 | |
| Compound X + Scopolamine | 1 | |
| Compound X + Scopolamine | 3 | |
| Donepezil + Scopolamine | 1 | |
Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) profile of the compound is essential for interpreting the results of efficacy studies and for dose selection in further experiments.
Animal Model: Male Sprague-Dawley rats.
Protocol: Intravenous and Oral Pharmacokinetic Study
Catheterization: For the intravenous (i.v.) administration group, surgically implant jugular vein catheters in the rats and allow them to recover for at least 48 hours.
Dosing:
IV Group: Administer 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride at a low dose (e.g., 1 mg/kg) via the jugular vein catheter.
Oral (PO) Group: Administer the compound at a higher dose (e.g., 10 mg/kg) via oral gavage.
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or a separate catheter at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
Bioanalysis: Quantify the concentration of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Data Presentation:
Parameter
IV Administration (1 mg/kg)
Oral Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
%F
N/A
Proposed Mechanism of Action Pathway
Based on structurally related compounds, a potential signaling pathway for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride could involve modulation of both glutamatergic and serotonergic systems.
Caption: Hypothetical signaling pathway for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Conclusion
The provided application notes and protocols offer a starting point for the in vivo investigation of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. Due to the limited available data on this specific compound, a systematic approach beginning with in vitro characterization to confirm its molecular targets, followed by pharmacokinetic and safety assessments, is strongly recommended before embarking on extensive efficacy studies. The proposed animal models and experimental designs are based on established methodologies for assessing antipsychotic and cognitive-enhancing agents and should be adapted and optimized based on emerging data.
References
Aapptec. (n.d.). Safety Data Sheet for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. Retrieved from [Link]
Chemical Substance Information. (n.d.). 4-(2-FLUORO-5-METHOXYBENZYL)PIPERIDINE. Retrieved from [Link]
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for tert-Butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate. Retrieved from [Link]
Brindani, N., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11494-11511.
Harloff-Helleberg, S., et al. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. European Journal of Pharmaceutics and Biopharmaceutics, 114, 21-30.
National Center for Biotechnology Information. (2007). (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1H-indole-2,3-dione. In PubChem. Retrieved from [Link]
Ehrmann, S., & Schmid, O. (2023). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. Pharmaceutics, 15(2), 659.
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.
Lee, H. R., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1646–1657.
Chem-Station. (n.d.). CAS 1170474-15-3 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride. Retrieved from [Link]
Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
Kitasato University Repository. (n.d.). Quantitative analysis of drug-drug interaction in chronic kidney disease patients using endogenous transporter biom. Retrieved from [Link]
Google Patents. (2002). WO2002066453A1 - Piperidine derivatives.
Application Note: Rational Design and Synthesis of Dual-Acting Antidepressants Using 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride
Introduction & Rationale Major Depressive Disorder (MDD) treatments, specifically Selective Serotonin Reuptake Inhibitors (SSRIs), are frequently plagued by a delayed therapeutic onset, often taking 2–4 weeks to show cli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
Major Depressive Disorder (MDD) treatments, specifically Selective Serotonin Reuptake Inhibitors (SSRIs), are frequently plagued by a delayed therapeutic onset, often taking 2–4 weeks to show clinical efficacy[1]. This delay is primarily driven by the initial activation of presynaptic 5-HT1A autoreceptors, which triggers a negative feedback loop that suppresses extracellular serotonin (5-HT) release, counteracting the reuptake inhibition[1].
To overcome this pharmacological bottleneck, modern drug discovery employs the "Balancing Approach" to create Designed Multiple Ligands (DMLs). By combining Serotonin Transporter (SERT) inhibition with 5-HT1A partial agonism in a single molecule, the negative feedback loop is bypassed, accelerating the onset of antidepressant action[1]. The compound 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 1021173-26-1) serves as a highly privileged pharmacophore and foundational building block for this class of neurotherapeutics, acting as the core scaffold for advanced clinical candidates like SMP-304 and DSP-1053[2].
Mechanistic Insights & Structural Causality
The selection of 4-(2-Fluoro-5-methoxybenzyl)piperidine as a starting material is not arbitrary; every functional group serves a distinct mechanistic purpose in dual-target engagement:
The Piperidine Ring: The secondary amine possesses a pKa of approximately 9.9. At physiological pH, it is protonated, allowing it to form a critical electrostatic salt bridge with Asp98 in the central binding site of SERT, mimicking the primary amine of endogenous serotonin[3].
2-Fluoro Substitution: The introduction of an ortho-fluorine atom restricts the conformational flexibility of the benzyl group, locking it into a bioactive conformation. Furthermore, the strong electron-withdrawing nature of fluorine modulates the lipophilicity of the molecule and significantly increases metabolic stability against cytochrome P450 (e.g., CYP2D6) mediated oxidation[2].
5-Methoxy Substitution: The methoxy group acts as a potent hydrogen bond acceptor. It is spatially oriented to mimic the 5-hydroxyl group of serotonin, anchoring the molecule within the 5-HT1A receptor binding cleft to confer partial agonistic activity[1].
Synaptic mechanism of dual SERT/5-HT1A action accelerating antidepressant onset.
Synthetic Strategy & Protocols
Developing derivatives from the hydrochloride salt requires careful handling of the N-alkylation step. Utilizing the HCl salt directly is preferred for storage stability, but it mandates an in situ free-basing mechanism to activate the nucleophilic amine.
Step-by-step synthetic workflow for the N-alkylation of the piperidine scaffold.
Protocol: N-Alkylation of 4-(2-Fluoro-5-methoxybenzyl)piperidine
Objective: To synthesize tertiary amine derivatives (e.g., 1-(2-arylethyl)-4-(2-fluoro-5-methoxybenzyl)piperidine) while avoiding over-alkylation or quaternary ammonium salt formation.
Free-Basing (In Situ): Suspend 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (1.0 mmol) in anhydrous MeCN (5.0 mL). Add finely powdered anhydrous
K2CO3
(2.5 mmol).
Causality:
K2CO3
is selected as a mild, heterogeneous base. It neutralizes the HCl salt to liberate the nucleophilic free amine without hydrolyzing the alkyl halide electrophile. The excess (2.5 eq) acts as an acid scavenger for the HBr generated during the subsequent substitution reaction[1].
Electrophile Addition: Add the alkylating agent (1.2 mmol) dropwise to the suspension at room temperature.
Reflux & Validation: Heat the mixture to reflux (80°C) for 12–24 hours.
Self-Validating Step 1 (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The secondary amine starting material will stain strongly with Ninhydrin (yielding a pink/purple spot), whereas the tertiary amine product will be Ninhydrin-negative but UV-active. The reaction is deemed complete when the Ninhydrin-active spot is entirely consumed.
Workup: Cool the mixture to room temperature, filter off the insoluble inorganic salts (
K2CO3
, KCl, KBr), and concentrate the filtrate under reduced pressure.
Extraction: Dissolve the crude residue in EtOAc (15 mL) and wash with saturated aqueous
NaHCO3
(10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous
Na2SO4
.
Causality: The basic aqueous wash ensures the newly formed tertiary amine remains unprotonated and partitions cleanly into the organic layer, while effectively removing any water-soluble unreacted electrophile byproducts.
Purification & Final Validation: Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc.
Self-Validating Step 2 (NMR): Confirm successful N-alkylation via
1H
-NMR. The disappearance of the broad singlet at ~2.5 ppm (piperidine N-H) and the downfield shift of the piperidine ring protons confirm the formation of the tertiary amine.
In Vitro Pharmacological Evaluation
Once synthesized, derivatives must be evaluated for their dual-target affinity using competitive radioligand binding assays. The table below summarizes the quantitative Structure-Activity Relationship (SAR) evolution from the initial hit compound to optimized clinical candidates using this specific piperidine scaffold[1],[4],[2].
Table 1: SAR and Binding Affinities of 4-(2-Fluoro-5-methoxybenzyl)piperidine Derivatives
Compound
R-Group (N-Substitution)
SERT Binding (
Ki
, nM)
5-HT
1A
Binding (
Ki
, nM)
CYP2D6 Liability
Hit Compound 2
2-phenylethyl
4.5
12.0
High
SMP-304
2-(4-fluorophenyl)ethyl
2.1
8.4
High
DSP-1053
2-(chroman-4-one)ethyl
1.02
5.05
Low
Note: DSP-1053 demonstrates the successful optimization of the scaffold, achieving potent SERT inhibition (1.02 nM) and partial 5-HT1A agonism (5.05 nM) while mitigating CYP2D6 metabolic liabilities[4],[2].
References
[3] Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase | Journal of Medicinal Chemistry - ACS Publications. Available at:
[1] セロトニントランスポーター (SERT) と セロトニン 1A (5-HT1A) 受容体への (Discovery of SMP-304, a novel benzylpiperidine derivative). Available at:
[4] DSP-1053 benzenesulfonate | SERT Inhibitor - MedchemExpress.com. Available at:
[2] Discovery of DSP-1053, a novel benzylpiperidine derivative with potent serotonin transporter inhibitory activity and partial 5-HT1A receptor agonistic activity - PubMed. Available at:
Technical Support Center: Troubleshooting Solubility of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering solubility bottlenecks with highly functionalized piperidine derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering solubility bottlenecks with highly functionalized piperidine derivatives.
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride presents a classic "solubility paradox." It contains a highly polar, ionizable piperidinium core (pKa ≈ 11.2) juxtaposed with a bulky, highly lipophilic 2-fluoro-5-methoxybenzyl moiety. While the hydrochloride (HCl) salt form is utilized to improve bench stability and solid handling[1], the lipophilic tail often dominates the molecule's hydration energy, leading to unexpected precipitation in aqueous buffers. Conversely, the ionic nature of the salt lattice prevents dissolution in non-polar organic solvents used in chemical synthesis.
This guide provides field-proven, self-validating protocols to overcome these challenges in both biological assays and organic synthesis workflows.
Section 1: Aqueous Media & Biological Assays (In Vitro)
The Causality of Precipitation:
When preparing aqueous solutions for biological assays (typically at pH 7.4), the piperidine nitrogen remains protonated[2]. However, if the final concentration exceeds the thermodynamic solubility limit of the lipophilic tail, the compound will crash out. This is frequently triggered by localized high concentrations when a concentrated DMSO stock is injected directly into an aqueous buffer[3].
Self-Validating Protocol: The Reverse-Dilution Method
To prevent nucleation and ensure complete solubilization, utilize the reverse-dilution technique combined with co-solvents.
Stock Preparation: Weigh the required mass of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride into a glass vial. Add 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 20 mM stock concentration[3].
Primary Validation: Vortex vigorously for 2 minutes. Visually inspect the vial. A clear solution indicates successful initial solvation. If particulate matter remains, apply mild sonication in a 37°C water bath for 5 minutes.
Buffer Preparation: Ensure your target aqueous buffer (e.g., PBS) is strictly maintained at a pH < 8.0. Alkaline conditions will deprotonate the salt into its free base form, which is entirely insoluble in water[2].
Reverse Dilution: Do not add the DMSO stock to the buffer. Instead, place the DMSO stock on a vortex mixer. While vortexing vigorously, add the aqueous buffer dropwise to the DMSO stock[3].
Secondary Validation: Inspect the final solution against a dark background. A completely transparent solution with no Tyndall effect (light scattering) validates that the compound is fully dissolved and has not formed colloidal aggregates.
Caption: Workflow for solubilizing piperidine HCl derivatives in aqueous assay buffers.
Section 2: Organic Synthesis Workflows
The Causality of Insolubility:
If you are utilizing this compound as a building block in organic synthesis (e.g., N-alkylation or acylation), you will likely use aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). The HCl salt is an ionic lattice that cannot be disrupted by low-dielectric constant solvents, resulting in a cloudy, unreactive suspension.
Self-Validating Protocol: In Situ Free-Basing
To dissolve the compound in organic media, you must neutralize the salt to liberate the highly lipophilic free base.
Suspension: Add the 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride to your reaction flask containing the target organic solvent (e.g., DCM).
Base Addition: Add 1.2 to 1.5 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Incubation: Stir the mixture at room temperature for 10–15 minutes.
Validation: The transition from a cloudy, opaque suspension to a completely clear, homogenous solution serves as a self-validating indicator that the piperidinium nitrogen has been successfully deprotonated and the free base is fully solvated[2].
Caption: Mechanism of in situ free-basing to achieve organic solvent solubility.
Section 3: Solubility Data Matrix
To assist in experimental design, the following table summarizes the expected solubility profiles based on the compound's ionization state and solvent polarity[4].
Solvent System
Compound Form
Expected Solubility
Recommended Application
100% DMSO
HCl Salt
High (>20 mM)
Primary stock solutions for all assays.
Water (pH < 6.0)
HCl Salt
Moderate (1-5 mM)
Acidic aqueous formulations.
Buffer (pH 7.4)
HCl Salt / Zwitterion
Low (<1 mM)
Biological assays (requires co-solvents).
Buffer (pH > 9.0)
Free Base
Insoluble
Not recommended; compound will precipitate.
DCM / THF / EtOAc
HCl Salt
Insoluble
Not recommended without organic base.
DCM / THF / EtOAc
Free Base (Neutralized)
High
Organic synthesis and extraction workflows.
Section 4: Frequently Asked Questions (FAQs)
Q: I heated my aqueous buffer to 50°C and the compound dissolved, but it became cloudy again when I moved it to the incubator. Why?A: Heating increases the thermodynamic solubility limit temporarily. When the solution cools to 37°C (incubator temperature), the solubility limit drops, and the highly lipophilic 2-fluoro-5-methoxybenzyl group forces the compound to precipitate out of the water network. You must use a co-solvent like DMSO or PEG400 to maintain solubility at 37°C[3].
Q: Can I use Sodium Hydroxide (NaOH) to adjust the pH of my aqueous assay buffer if it's too acidic?A: Use extreme caution. Adding strong bases like NaOH can create localized pockets of high pH (pH > 11.2). This will instantly deprotonate the piperidine HCl salt into its free base form, which is entirely insoluble in water and will crash out immediately[2]. If pH adjustment is necessary, use a mild buffer system and adjust slowly with vigorous stirring.
Q: Why is my compound floating on top of the water?A: Unsubstituted piperidine free base is less dense than water and will float[4]. If your functionalized derivative is floating, it indicates that the compound has either degraded into a free base form or the hydrophobic forces of the benzyl group are preventing it from breaking the surface tension of the water. Ensure you are using the HCl salt form and pre-wetting the powder with a miscible organic solvent (like DMSO or Ethanol) before introducing aqueous media.
References
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from: [Link]
purification techniques for crude 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-(2-Fluoro-5-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride .
Because this compound features both a basic secondary amine and a substituted benzyl ether, it is highly susceptible to hygroscopicity, co-precipitation of regioisomers, and "oiling out" during crystallization. This guide bypasses generic advice, offering field-proven, self-validating protocols and causal troubleshooting to ensure you achieve >99% purity.
Part 1: Diagnostic Purification Workflow
Before selecting a purification method, you must assess the physical state of your crude product. The presence of water or structurally similar impurities dictates whether you should attempt direct recrystallization or revert to the free base for chromatographic separation.
Diagnostic workflow for the purification of crude 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl.
Part 2: Troubleshooting FAQs (Causality & Mechanisms)
Q1: My crude salt precipitated as a sticky, hygroscopic oil instead of a crystalline solid. What is the mechanistic cause, and how do I recover it?A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated crude salt is lower than the temperature of the crystallization medium. In this specific molecule, the methoxy group acts as a strong hydrogen-bond acceptor. When combined with the piperidinium core, the salt becomes highly hygroscopic. Residual water or unreacted polar starting materials disrupt the rigid ionic lattice required for crystallization.
Solution: Do not attempt to force crystallization by cooling further, as this traps impurities in the gum. Instead, redissolve the oil in dichloromethane (DCM), perform an azeotropic distillation with toluene to rigorously strip trace water, and triturate with anhydrous methyl tert-butyl ether (MTBE).
Q2: I am observing a persistent des-fluoro impurity (4-(3-methoxybenzyl)piperidine) in my HPLC trace. Standard recrystallization isn't removing it. Why?A: The des-fluoro impurity is structurally and electronically nearly identical to your target compound, causing them to co-crystallize within the same lattice. To separate them, you must exploit the subtle
pKa
difference induced by the inductive electron-withdrawing effect of the ortho-fluorine atom.
Solution: Convert the crude salt back to the free base. Perform normal-phase silica gel chromatography using a basified eluent system. The fluorine atom slightly decreases the basicity of the piperidine nitrogen via through-space and inductive effects, altering its retention factor (
Rf
) on silica compared to the des-fluoro analog.1[1].
Q3: What is the most reliable method for generating the HCl salt without introducing water?A: Never use aqueous hydrochloric acid for this class of compounds. Introduce anhydrous HCl gas dissolved in dioxane or diethyl ether, or generate it in situ using acetyl chloride in methanol.2[2].
Part 3: Quantitative Data & Solvent Selection
Selecting the correct solvent system is critical. The table below summarizes empirical data for the recrystallization of benzylpiperidine hydrochlorides.
High yield, but causes co-precipitation of des-fluoro impurities.
Acetone (Neat)
N/A
30.4
99.0
Low solubility even at reflux; results in poor mass recovery.
Part 4: Self-Validating Standard Operating Procedures (SOPs)
SOP A: Freebasing & Chromatographic Purification
Use this protocol if your crude salt is heavily contaminated with structural analogs or colored impurities.
Phase Break: Suspend the crude 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl in DCM (10 mL/g). Add an equal volume of 1M aqueous NaOH. Stir vigorously for 15 minutes to completely break the ionic salt lattice.
Extraction: Separate the organic layer. Extract the aqueous phase twice more with DCM.
Drying: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation Check 1: Spot the resulting oil on a TLC plate (DCM:MeOH 9:1). A single spot under UV (254 nm) and
KMnO4
stain confirms the successful removal of baseline inorganic salts.
Chromatography: Load the crude free base onto a silica gel column. Elute with a gradient of 0–10% Methanol in DCM, containing 1% aqueous
NH4OH
. The ammonia neutralizes the acidic silanol groups on the silica, preventing the secondary amine from streaking.
Isolation: Pool the pure fractions and concentrate to yield the purified free base as a pale, clear oil.
SOP B: Anhydrous Salt Formation & Recrystallization
Use this protocol to convert the pure free base back into a stable, pharmaceutical-grade hydrochloride salt.
Dissolution: Dissolve the purified free base in anhydrous Ethyl Acetate (EtOAc) (5 mL/g) under an inert nitrogen atmosphere.
Salting: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in dioxane. A white precipitate will form immediately.
Isolation: Stir for 30 minutes at 0 °C, then filter the solid rapidly under a nitrogen blanket to prevent atmospheric moisture absorption.
Recrystallization: Dissolve the solid in a minimum volume of boiling absolute Ethanol. Slowly add hot EtOAc (anti-solvent) until the solution becomes faintly turbid (the cloud point).
Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to 4 °C for 12 hours to maximize crystal growth.
Harvesting: Filter the crystalline product, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 24 hours.
Validation Check 2: Measure the melting point of the dried crystals. A sharp melting point range (
≤
2 °C variance) validates the complete removal of solvates and structural impurities.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
Welcome to the technical support guide for the chromatographic analysis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the chromatographic analysis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter asymmetrical peak shapes—specifically peak tailing—during HPLC method development and routine analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the physicochemical interactions that lead to this common chromatographic challenge.
Q1: I'm seeing significant peak tailing for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. What is the most likely cause?
A: The most probable cause is a secondary ionic interaction between your analyte and the HPLC column's stationary phase.[1] Your compound contains a piperidine ring, which is a basic functional group. In typical reversed-phase mobile phases (pH > 2.5), this group is protonated, carrying a positive charge.[2] If you are using a standard silica-based column, residual silanol groups (Si-OH) on the silica surface can be deprotonated and negatively charged, creating strong ionic attractions with your positively charged analyte.[3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a tailed peak.[5]
Q2: How is peak tailing measured, and what is considered an acceptable limit?
A: Peak tailing is commonly measured using the Tailing Factor (Tf) or the Asymmetry Factor (As). The USP (United States Pharmacopeia) Tailing Factor is calculated at 5% of the peak height. An ideal, perfectly symmetrical Gaussian peak has a Tf of 1.0. For most pharmaceutical assays, a tailing factor of less than 2.0 is required, although a value below 1.5 is often a target for robust method development.[5]
Q3: Can issues with my HPLC system, outside of the column and mobile phase, cause peak tailing?
A: Yes, though less common for a single analyte, system-level issues can contribute to peak tailing. Key factors include:
Extra-column volume (dead volume): Excessive tubing length or width between the injector, column, and detector can cause peak broadening and tailing.[6]
Column hardware issues: A partially blocked inlet frit or a void that has formed at the top of the column bed can distort peak shape.[1]
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak shape distortion.[1]
The Root Cause: Understanding Analyte-Column Interactions
The key to resolving peak tailing for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride lies in understanding its chemical nature. The piperidine moiety is a secondary amine, making the molecule a base. This basicity means its charge state is highly dependent on the pH of the mobile phase.
Simultaneously, the most common reversed-phase columns (e.g., C18, C8) are packed with silica particles. The surface of this silica is covered with silanol groups (Si-OH). Even after chemically bonding the C18 chains and "end-capping" the column, a population of residual silanol groups remains.[5][7] These silanols are acidic and can lose a proton to become negatively charged silanates (SiO-), especially at pH levels above 3-4.[4][5]
The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a powerful, secondary retention mechanism. Molecules that experience this interaction are retained longer than those that only interact via the intended hydrophobic mechanism, resulting in a "tail" on the peak.
Systematic Troubleshooting Guide
This guide provides a logical workflow, from the most impactful adjustments to finer optimizations, to systematically eliminate peak tailing.
Strategy 1: Mobile Phase pH Optimization (The Primary Solution)
Controlling the ionization state of both the analyte and the silanol groups via mobile phase pH is the most effective tool to combat peak tailing.[8] The goal is to neutralize at least one of the interacting species.
Q: How do I choose the right pH for my mobile phase?
A: You have two primary, highly effective options: moving to a low pH or a high pH. The choice depends on the stability of your analyte and the column you have available. It is generally advised to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[9]
Protocol 1.1: Low pH Mobile Phase to Neutralize Silanol Groups
Principle: By lowering the mobile phase pH to below 3.0, the vast majority of residual silanol groups on the silica surface will be protonated (Si-OH), making them electrically neutral.[1][10] This eliminates the secondary ionic interaction, leaving only the desired hydrophobic retention mechanism.
Materials:
HPLC-grade water and organic solvent (acetonitrile or methanol).
Buffer/acidifier: 0.1% Formic acid, 0.1% Trifluoroacetic acid (TFA), or a 10-25 mM phosphate buffer.[11]
A low-pH stable HPLC column (most modern C18 columns are stable down to pH 2.0; check manufacturer specifications).
Step-by-Step Procedure:
Prepare the aqueous portion of your mobile phase. For example, add 1.0 mL of formic acid to 1 L of HPLC-grade water (for 0.1% formic acid). This will result in a pH of approximately 2.7.
Confirm the pH of the aqueous buffer before mixing it with the organic solvent.
Mix the aqueous and organic phases at your desired starting ratio (e.g., 80:20 Water:Acetonitrile).
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
Inject your sample and analyze the peak shape.
Expected Outcome: A significant reduction in peak tailing and likely a decrease in retention time, as the strong ionic attraction has been removed.
Protocol 1.2: High pH Mobile Phase to Neutralize the Analyte
Principle: By raising the mobile phase pH to a level approximately 2 units above the pKa of the piperidine nitrogen (pKa is typically ~10-11), the analyte will be deprotonated and become electrically neutral. This also eliminates the ionic interaction, even though the silanols are fully deprotonated.
Materials:
HPLC-grade water and organic solvent.
Buffer: 10 mM Ammonium bicarbonate or ammonium hydroxide to adjust pH.
A high-pH stable HPLC column (e.g., a hybrid-silica or polymer-based column) is mandatory . Using a standard silica column above pH 8 will cause rapid and irreversible damage.
Step-by-Step Procedure:
Prepare a 10 mM ammonium bicarbonate solution in HPLC-grade water.
Adjust the pH to 10 using ammonium hydroxide.
Mix with organic solvent to your desired composition.
Thoroughly equilibrate the high-pH stable column.
Inject your sample and analyze the peak shape.
Expected Outcome: Excellent peak symmetry (Tf ≈ 1.0) and potentially increased retention time due to the increased hydrophobicity of the neutral analyte.
Parameter
Low pH (e.g., 2.7)
Mid pH (e.g., 5-7)
High pH (e.g., 10)
Analyte Charge
Positive (Protonated)
Positive (Protonated)
Neutral (Deprotonated)
Silanol Charge
Neutral (Protonated)
Negative (Deprotonated)
Negative (Deprotonated)
Interaction
Hydrophobic only
Hydrophobic + Ionic
Hydrophobic only
Expected Tailing
Low
High
Very Low
Column Req.
Low-pH stable silica
Standard silica
High-pH stable (Hybrid/Polymer)
Table 1: Effect of Mobile Phase pH on Analyte-Column Interactions and Peak Shape.
Strategy 2: Column Selection and Additive Use
If pH optimization alone is insufficient or not possible, further improvements can be made by selecting a more inert column chemistry or by using mobile phase additives.
Q: My peak is still tailing slightly at low pH. What else can I do?
A: This indicates that even with protonated silanols, other secondary interactions (like hydrogen bonding) or a highly active silica surface might be at play.[3] In this case, using a competitive agent in the mobile phase can be effective.
Protocol 2.1: Using a Competing Base (Silanol Suppressor)
Principle: A small, basic additive, such as triethylamine (TEA), is added to the mobile phase. TEA, being a strong base, will preferentially interact with any active silanol sites, effectively "masking" them from your analyte.[11]
Materials:
Mobile phase prepared as in Protocol 1.1 (Low pH).
Triethylamine (TEA), HPLC grade.
Step-by-Step Procedure:
To your pre-mixed low-pH mobile phase, add TEA at a low concentration, typically 5-10 mM.
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
Equilibrate the column thoroughly.
Inject the sample.
Expected Outcome: Further improvement in peak symmetry. Note that TEA can shorten column lifetime and may suppress MS signals if using LC-MS.[11]
Protocol 2.2: Using an Ion-Pairing Agent
Principle: This technique is used to increase retention and improve the peak shape of ionic compounds. For your positively charged analyte, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is added to the mobile phase. The reagent's hydrophobic tail adsorbs to the C18 stationary phase, while its negatively charged head faces the mobile phase. This dynamically creates an ion-exchange surface that can also mask silanol activity, leading to improved peak shape.[12]
Materials:
Buffered mobile phase (typically acidic to ensure analyte protonation).
Ion-pairing reagent: Sodium 1-heptanesulfonate (or similar alkyl sulfonate).[13]
Step-by-Step Procedure:
Prepare your buffered mobile phase (e.g., pH 3.0 phosphate buffer).
Dissolve the ion-pairing reagent into the mobile phase at a concentration of 2-5 mM.[12]
Crucially , column equilibration is very slow. Equilibrate the column for at least 30-60 minutes or until the baseline is stable.
Inject the sample.
Expected Outcome: Improved peak shape and a significant increase in retention time. Note that ion-pairing reagents are not volatile and are generally incompatible with LC-MS. Columns dedicated to ion-pairing methods should not be used for other applications.
Additive Type
Example
Concentration
Mechanism
Pros
Cons
Competing Base
Triethylamine (TEA)
5-10 mM
Masks active silanol sites
Effective for peak shape
Shortens column life, not MS-friendly
Ion-Pairing
Sodium Heptanesulfonate
2-5 mM
Forms neutral ion pair, masks silanols
Improves retention and peak shape
Long equilibration, not MS-friendly, dedicated column needed
Table 2: Comparison of Common Mobile Phase Additives for Basic Analytes.
Strategy 3: Verifying System and Method Parameters
If chemical strategies do not fully resolve the issue, it is time to investigate the physical and operational aspects of your method.
Protocol 3.1: Diagnosing Column Failure and Contamination
Principle: Over time, columns can become contaminated with strongly retained sample components, or the packed bed can develop a void at the inlet, both of which distort peak shapes.
Step-by-Step Procedure:
Check for Contamination: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% isopropanol).
Check for a Void: If flushing doesn't work, carefully reverse the column (if the manufacturer allows it) and flush it to waste at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[5]
Confirm with a New Column: The most definitive test is to replace the suspect column with a new one of the same type. If the peak shape improves dramatically, the old column was the source of the problem.
Protocol 3.2: Checking for Mass Overload
Principle: Injecting too much analyte can overload the stationary phase, causing the retention mechanism to become non-linear, which often results in peak fronting but can also contribute to tailing.[1]
Step-by-Step Procedure:
Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
Inject each sample under the same conditions.
Observe the tailing factor. If the tailing factor improves significantly at lower concentrations, you are experiencing mass overload.
Expected Outcome: A more symmetrical peak at lower concentrations. The solution is to either inject a smaller volume or dilute the sample.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing peak tailing issues with 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
preventing degradation of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in so...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride in solution.
To ensure scientific integrity, this guide moves beyond basic instructions to explain the causality behind degradation. Every protocol provided is a self-validating system, allowing you to empirically verify the stability of your compound during drug development workflows.
Part 1: Visualizing the Degradation Landscape
Understanding the structural vulnerabilities of your Active Pharmaceutical Ingredient (API) is the first step in preventing its degradation. The piperidine ring is highly susceptible to N-oxidation, while the electron-rich fluoro-methoxybenzyl moiety is vulnerable to photolytic cleavage and benzylic oxidation.
Mechanistic pathways of 4-(2-Fluoro-5-methoxybenzyl)piperidine degradation and stabilization.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why is my stock solution turning yellow or brown over time?A1: Discoloration is a primary indicator of oxidative degradation. The nitrogen atom and adjacent carbon atoms in the piperidine ring react with atmospheric oxygen to form [1]. Furthermore, the electron-rich methoxybenzyl moiety is highly susceptible to benzylic oxidation.
Causality: Dissolved oxygen acts as the primary oxidizing agent, a process thermodynamically accelerated by ambient light and trace transition metals in the solvent.
Self-Validating Action: Purge the solvent with an inert gas (Argon) and store in amber vials[1]. Validate stability by running a stability-indicating HPLC-UV method; a successfully stabilized solution will show no new polar peaks eluting before the parent API[1].
Q2: I am observing a loss of the parent API peak in HPLC, accompanied by new, more polar peaks. What is happening?A2: The appearance of more polar peaks strongly indicates the formation of N-oxides or ring-opened degradation products[1].
Causality: Piperidine derivatives are prone to oxidation, particularly if the solution pH shifts towards basic. Alkaline conditions deprotonate the piperidine hydrochloride salt into its free base, exposing the [2].
Self-Validating Action: Maintain the solution pH between 4.0 and 6.0. In this slightly acidic environment, the piperidine nitrogen remains fully protonated, shielding the lone pair from oxidative attack and[3]. Confirm the pH of your final solution using a calibrated pH meter before storage.
Q3: My compound is precipitating out of the aqueous solution after a few days. Is it degrading?A3: This is likely a solubility issue driven by pH drift, rather than covalent degradation.
Causality: 4-(2-Fluoro-5-methoxybenzyl)piperidine is formulated as a hydrochloride salt to ensure aqueous solubility. If the solution is exposed to alkaline glass or basic buffers, the pH can rise above the pKa of the piperidine nitrogen. This converts the highly soluble salt into the [2], causing precipitation.
Self-Validating Action: Verify the pH of your solution. If it has drifted above 7.0, adjust it back to ~5.0 using 0.1 M HCl.
Q4: How does temperature affect the stability of this specific derivative?A4: Elevated temperatures exponentially increase the rate of both hydrolysis and oxidation[3]. While the piperidine ring itself is relatively stable at room temperature, thermal stress accelerates the [2].
Causality: According to Arrhenius kinetics, thermal energy overcomes the activation barrier for spontaneous hydrolysis and oxidative radical propagation.
Self-Validating Action: Store working solutions at 2–8 °C[1]. For long-term storage, aliquot and freeze at -20 °C to halt kinetic degradation.
Part 3: Standard Operating Procedure (SOP)
Protocol: Preparation of Stability-Optimized Stock Solutions
Objective: To formulate a self-validating, degradation-resistant stock solution of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Solvent Preparation & Deoxygenation:
Measure the required volume of ultra-pure HPLC-grade water.
Degas the solvent by sonicating under vacuum for 15 minutes.
Sparge the solvent with Argon gas for 10 minutes to displace dissolved atmospheric oxygen, mitigating the risk of N-oxidation[1].
pH Optimization:
Prepare a mild acetate or citrate buffer (10-50 mM) using the degassed water.
Adjust the buffer to pH 4.5 – 5.5 . Causality: This specific pH range ensures the piperidine nitrogen remains protonated, preventing the formation of the reactive free base[3].
Dissolution:
Weigh the 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride powder in a controlled, low-humidity environment.
Dissolve the compound in the buffered solvent to achieve the target concentration (e.g., 10 mM). Vortex gently until visually clear.
Sterile Filtration & Inert Packaging:
Filter the solution through a 0.22 µm PTFE syringe filter directly into amber glass vials. Causality: Amber glass blocks UV light, preventing photolytic cleavage of the fluoro-methoxybenzyl group[1].
Blanket the headspace of each vial with Argon gas before sealing tightly with PTFE-lined caps.
Storage & Validation:
Transfer the aliquots immediately to a 2–8 °C refrigerator for short-term use (< 1 month) or a -20 °C freezer for long-term storage[1].
Validation Step: Analyze an aliquot via HPLC-UV at Day 0, Day 7, and Day 30. A successful protocol will yield < 5% degradation of the parent API peak[1].
Part 4: Quantitative Data Presentation
Table 1: Stability Matrix and Storage Parameters for Piperidine Hydrochloride Solutions
Parameter
High-Risk Condition
Optimal Condition
Mechanistic Rationale
pH
> 7.5 (Alkaline)
4.0 – 6.0 (Slightly Acidic)
Prevents free base formation; keeps amine protonated[3].
Atmosphere
Ambient Air (O₂)
Argon / Nitrogen Purged
Eliminates ROS to prevent N-oxidation and benzylic oxidation[1].
Light Exposure
Ambient / UV Light
Amber Vials / Dark
Prevents photo-oxidative degradation of the fluoro-methoxybenzyl moiety[1].
Temperature
Room Temp (> 20 °C)
2 – 8 °C (Refrigerated)
Reduces thermodynamic kinetic energy for spontaneous hydrolysis[2].
Solvent
Untreated Water
Degassed HPLC-Grade Buffer
Removes trace transition metals and dissolved oxygen.
References
Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: What is the stability of piperidine? - Blog
Source: Biosynce
URL: [Link]
common impurities in 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 150019-63-9). As a Senior Application Scientist, I have compiled this definitive troubleshooting gui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 150019-63-9).
As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks encountered during the scale-up and synthesis of this key Active Pharmaceutical Ingredient (API) intermediate. Synthesizing fluorinated, ether-containing benzylpiperidines requires precise chemoselectivity. Deviations in catalyst selection or thermodynamic control inevitably lead to downstream impurity cascades.
This guide is designed to move beyond mere symptom treatment; we will dissect the mechanistic causality behind each impurity and provide self-validating protocols to ensure your synthetic workflow remains robust and reproducible.
I. Process Visualization & Critical Risk Nodes
The standard synthetic route typically involves a Horner-Wadsworth-Emmons (HWE) olefination, followed by catalytic hydrogenation of the exocyclic double bond, and finally, acidic N-Boc deprotection. The diagram below highlights the critical nodes where chemoselectivity often fails.
Figure 1: Synthesis workflow and impurity risk points for the target API intermediate.
II. Quantitative Impurity Matrix
To facilitate rapid LC-MS interpretation, cross-reference your analytical data against this standardized impurity matrix.
Impurity Profile
Mechanism of Formation
HPLC RRT
MS Shift (m/z)
Primary Control Strategy
Des-fluoro Impurity
Pd-catalyzed C-F bond hydrogenolysis
0.85
-18 Da
PtO₂ substitution or amine doping
Alkene Carryover
Incomplete hydrogenation / Catalyst poisoning
1.15
-2 Da
Rigorous intermediate purification
Des-methoxy (Phenol)
Acid-mediated SN2 ether cleavage
0.75
-14 Da
Strict thermal control (<25°C)
N-Boc Intermediate
Incomplete deprotection
1.40
+100 Da
Extended reaction / Anhydrous HCl
III. Troubleshooting FAQs: Mechanistic Q&A
Q1: Why is my final API intermediate contaminated with a -18 Da impurity, and how do I prevent it?A: A mass shift of -18 Da indicates the formation of a des-fluoro impurity . During the catalytic hydrogenation of the alkene intermediate, standard Palladium on Carbon (Pd/C) can inadvertently activate the Sp2 C-F bond of the fluorobenzene ring. Palladium is highly active for hydrodefluorination, where the oxidative addition of the C-F bond to Pd(0) competes directly with the desired alkene reduction[1]. This synergistic activation is heavily dependent on the metal catalyst used[2].
Solution: You must alter the chemoselectivity of the catalyst. Switch from Pd/C to Adams' catalyst (PtO₂) or dope your Pd/C with a catalyst poison like ethylenediamine. The nitrogenous base selectively coordinates to the highly active palladium sites responsible for C-F cleavage, leaving enough catalytic activity to reduce the alkene.
Q2: During the Boc-deprotection step, my product turns pink/brown and shows a -14 Da mass shift. What is the mechanism behind this degradation?A: The -14 Da shift corresponds to the loss of a methyl group, resulting in a des-methoxy (phenolic) impurity . Phenols easily oxidize in air to form highly colored quinones, causing the pink/brown discoloration. This degradation occurs because strong acids (especially hydrobromic acid, or hot aqueous hydrochloric acid) protonate the methoxy oxygen. This transforms the ether into an excellent leaving group, which is then cleaved via an SN2 mechanism by the halide nucleophile[3]. Ethers are particularly susceptible to cleavage under harsh thermal or acidic deprotection conditions[4].
Solution: Shift to strictly anhydrous conditions using 4N HCl in dioxane or ethyl acetate, and maintain the internal reaction temperature strictly below 20 °C.
Q3: My HPLC shows a +2 Da impurity (RRT 1.15) that co-elutes closely with the product. Why is the hydrogenation stalling?A: This is the unreduced alkene intermediate . Hydrogenation stalling in this specific pathway is almost always caused by catalyst poisoning from trace phosphorus byproducts (e.g., diethyl phosphate salts) carried over from the upstream HWE olefination step. Phosphorus strongly binds to the palladium/platinum surface, permanently deactivating it.
Solution: Implement a rigorous aqueous workup and silica plug filtration of the alkene intermediate prior to hydrogenation to ensure all phosphorus residues are removed.
IV. Self-Validating Experimental Protocols
To guarantee reproducibility, implement the following self-validating methodologies. These protocols include built-in In-Process Controls (IPCs) to ensure thermodynamic and kinetic parameters are met before proceeding.
Causality: Utilizing Pt/C instead of Pd/C drastically lowers the thermodynamic favorability of C-F oxidative addition, preserving the aryl fluoride while quantitatively reducing the alkene.
Preparation: Dissolve 4-(2-fluoro-5-methoxybenzylidene)-1-Boc-piperidine (1.0 eq) in anhydrous ethyl acetate (10 mL/g) in a high-pressure reactor.
Catalyst Addition: Add 5% Pt/C (0.05 eq by weight). Do not use Pd/C unless doped with 0.1 eq ethylenediamine.
Purge Cycle: Purge the reaction vessel with N₂ gas three times to remove oxygen, followed by three purges with H₂ gas.
Reaction: Stir vigorously (800 rpm) under 1 atm H₂ at 20–25 °C for 4 hours.
Self-Validation (IPC): Pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.
Validation Gate: The reaction is validated to proceed only when the alkene peak (m/z [M+H]+) is <0.5% area, and the des-fluoro byproduct is strictly <0.1% area. If alkene remains, verify H₂ pressure and stir for 2 additional hours.
Workup: Filter the mixture through a tightly packed Celite pad to remove the catalyst. Wash the pad with ethyl acetate and concentrate the filtrate under reduced pressure.
Causality: Utilizing anhydrous HCl in a non-nucleophilic solvent prevents the formation of hydronium ions, significantly raising the activation energy required for unwanted ether cleavage.
Preparation: Dissolve the saturated intermediate from Protocol A (1.0 eq) in anhydrous dichloromethane (5 mL/g) under an inert N₂ atmosphere.
Thermal Control: Cool the solution to 0–5 °C using an ice-water bath. Crucial: Insert an internal temperature probe.
Acid Addition: Add 4N HCl in dioxane (5.0 eq) dropwise over 30 minutes. Adjust the addition rate to ensure the internal temperature never exceeds 10 °C.
Reaction: Remove the ice bath and allow the mixture to warm to exactly 20 °C. Stir for 2 hours.
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1, Ninhydrin stain).
Validation Gate: The starting material must be completely consumed. Validate the absence of the phenolic byproduct by ensuring no UV-active baseline spots (indicative of highly polar phenols) are present.
Isolation: Concentrate the mixture to 1/3 of its original volume under vacuum (bath temp <30 °C). Add cold methyl tert-butyl ether (MTBE) dropwise until the pure hydrochloride salt fully precipitates. Filter, wash with cold MTBE, and dry under high vacuum.
V. References
Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions
Source: Environmental Science & Technology (American Chemical Society)
URL:[Link]
Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalyst
Source: Nature Communications
URL:[Link]
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions
Source: Organic Process Research & Development (American Chemical Society)
URL:[Link]
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation
Source: PubMed Central (National Institutes of Health)
URL:[Link]
addressing poor reproducibility in assays with 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to poor reproducibility in assays involving 4-(2-Fluoro-5-methoxybenzyl)piperidine hy...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to poor reproducibility in assays involving 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride. By combining fundamental chemical principles with practical, field-tested troubleshooting strategies, this resource aims to empower users to identify and resolve common sources of experimental variability, ensuring the generation of robust and reliable data.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling and Storage
This section addresses the most common initial questions regarding the physical and chemical properties of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride and best practices for its handling and storage.
Q1: What are the key physical and chemical properties of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride that I should be aware of?
A1: 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a synthetic organic compound. As a hydrochloride salt, it is typically a white to off-white crystalline solid. Key properties to consider are its solubility, stability, and potential for hygroscopicity (the tendency to absorb moisture from the air). While specific data for this exact molecule is not extensively published, related structures are often soluble in aqueous solutions and polar organic solvents like DMSO and ethanol.[1] However, the fluorinated benzylpiperidine moiety may impart some lipophilicity.
Q2: How should I properly store the solid compound and its stock solutions to prevent degradation?
A2: Proper storage is critical for maintaining the integrity and activity of the compound.[2] For the solid form, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[3][4] Many hydrochloride salts are hygroscopic, so storage in a desiccator is advisable to prevent moisture uptake.[5][6]
For stock solutions, especially in organic solvents like DMSO, storage at -20°C or -80°C is recommended for long-term stability.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[2][7] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][8]
Q3: What is the best solvent for preparing a stock solution of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride?
A3: The choice of solvent is critical and should be guided by the experimental requirements. For a high-concentration stock solution, anhydrous dimethyl sulfoxide (DMSO) is a common choice for many small molecules due to its high solubilizing capacity.[1][9] It is imperative to use a high-purity, anhydrous grade of DMSO, as water contamination can promote precipitation of hydrophobic compounds.[9] For assays requiring aqueous buffers, preparing a concentrated stock in DMSO and then diluting it into the final assay medium is a standard practice. Always check the compound's solubility in your specific assay buffer at the final working concentration to avoid precipitation.
Q4: I've noticed the solid material has clumped together. Is it still usable?
A4: Clumping of the solid material is often a sign of moisture absorption due to its hygroscopic nature.[5][6] While the compound may still be usable, this indicates improper storage. It is recommended to dry the compound under a high vacuum before weighing to ensure accurate concentration of the stock solution. For future prevention, always allow the container to equilibrate to room temperature before opening to minimize condensation.[2]
Part 2: Troubleshooting Guide - Addressing Assay Irreproducibility
This section provides a structured approach to diagnosing and resolving common issues of poor reproducibility in assays using 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
High variability in potency measurements is a frequent challenge in drug discovery assays. The underlying causes can often be traced back to compound handling, assay conditions, or reagent stability.
Potential Cause 1: Compound Precipitation
Explanation: While the hydrochloride salt form enhances water solubility, diluting a high-concentration DMSO stock into an aqueous assay buffer can cause the compound to precipitate, especially if its final concentration exceeds its solubility limit in the buffer. This is a common issue for many small molecule inhibitors.[9]
Troubleshooting Steps:
Visual Inspection: After diluting the compound into the assay buffer, visually inspect the solution for any cloudiness or particulate matter.
Solubility Test: Before running the full assay, perform a small-scale solubility test. Prepare the highest intended concentration of the compound in the assay buffer and let it sit for the duration of the experiment. Check for precipitation at the end of the incubation period.
Modify Dilution Scheme: If precipitation is observed, consider lowering the concentration of the DMSO stock solution or performing a serial dilution in a solvent system that is more compatible with the aqueous buffer.
Incorporate a Surfactant: In some biochemical assays, a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain compound solubility. However, ensure the surfactant is compatible with your assay system.
Potential Cause 2: Compound Instability in Assay Medium
Explanation: The chemical stability of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride can be influenced by the pH, temperature, and composition of the assay buffer. The piperidine ring, for instance, can be susceptible to enzymatic modification in cell-based assays or degradation under certain pH conditions. Some fluorinated piperidines have shown unexpected instability in aqueous solutions.[10]
Troubleshooting Steps:
Time-Course Experiment: Assess the stability of your compound in the assay medium over time. Prepare the compound at its working concentration in the assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 2, 4, 24 hours), test its activity. A decrease in activity over time suggests instability.
Analytical Characterization: For a more definitive analysis, use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the compound in the assay buffer over time. The appearance of new peaks or a decrease in the parent compound's peak indicates degradation.[2]
pH and Buffer Optimization: If instability is confirmed, investigate if altering the pH of the assay buffer (within a range compatible with your biological system) can improve stability.
Potential Cause 3: Inconsistent Compound Purity
Explanation: The purity of the compound is paramount for reproducible results. Impurities can interfere with the assay, leading to inconsistent data.[11][12] The stated purity on a vendor's certificate of analysis should be verified, especially for critical experiments.
Troubleshooting Steps:
Request Certificate of Analysis (CoA): Always obtain the CoA for the specific lot of the compound you are using. Review the purity data and the method used for its determination (e.g., HPLC, NMR).
Independent Purity Assessment: If reproducibility issues are persistent, consider an independent purity assessment via HPLC or LC-MS.[13] This can help identify any degradation products or impurities not reported on the CoA.
Source from a Reputable Vendor: Ensure you are sourcing your compound from a reputable supplier that provides comprehensive analytical data.
Issue 2: Complete Loss of Compound Activity
A complete loss of activity can be alarming and typically points to a critical failure in compound integrity or the experimental setup.
Potential Cause 1: Compound Degradation
Explanation: As discussed previously, improper storage or handling can lead to significant degradation of the compound. This is a common reason for a complete loss of inhibitory activity.[2]
Troubleshooting Steps:
Prepare a Fresh Stock Solution: The first step should always be to prepare a fresh stock solution from the solid compound.[2]
Verify Solid Compound Integrity: If a fresh stock solution does not resolve the issue, there may be a problem with the solid material. Consider obtaining a new batch of the compound.
Review Storage History: Carefully review the storage history of the compound. Has it been subjected to multiple freeze-thaw cycles? Was it protected from light and moisture?
Potential Cause 2: Assay System Failure
Explanation: It is crucial to differentiate between a compound-related issue and a failure of the assay itself. A systematic troubleshooting approach is necessary.[7]
Troubleshooting Steps:
Check Positive and Negative Controls: Ensure that your positive and negative controls are behaving as expected. If the positive control fails, it indicates a problem with the reagents or the assay procedure, not necessarily the test compound.[7]
Reagent Validation: Verify the integrity and proper preparation of all assay reagents, including enzymes, substrates, and detection reagents.
Instrument Performance: Confirm that the detection instrument (e.g., plate reader, microscope) is functioning correctly and that the settings are appropriate for the assay.[14]
Part 3: Experimental Protocols and Data Presentation
To aid in troubleshooting, the following section provides a standardized protocol for preparing stock solutions and a table for documenting experimental parameters to improve consistency.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Equilibrate: Allow the vial containing solid 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride to come to room temperature before opening to prevent moisture condensation.[2]
Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be required to aid dissolution, but check for temperature sensitivity first.[9]
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.
Table for Documenting Experimental Parameters
To improve reproducibility, maintain a detailed record of each experiment.
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. (n.d.). PubMed.
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). PubMed.
A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed. (2015, August 15). PubMed.
Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 03). MDPI.
219042Orig1s000 PRODUCT QUALITY REVIEW(S) - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration.
Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (2021, July 08). Unknown Source. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfxVIPB9Pr-GxyThPcBcFPbXEOUy88Lz2cOjAJ-PZQmldD0qsdrcczFuEF1kd_3sTQQegC2NmoePHVkP_MI1E0QXbLa5PU7R_2VDAeIUd4P4Z2Zrcm6h5qevZHyOxiZgcUC1cQ5WGb49sxmnD8tg==
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem - NIH. (n.d.). National Institutes of Health.
Confirming the Identity of Synthesized 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride: A Comparative Analytical Guide
As drug development pipelines increasingly rely on highly specific functionalized building blocks, the rigorous structural verification of synthesized intermediates is paramount. 4-(2-Fluoro-5-methoxybenzyl)piperidine hy...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on highly specific functionalized building blocks, the rigorous structural verification of synthesized intermediates is paramount. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a versatile pharmacophore, combining a piperidine ring (ubiquitous in CNS-active agents) with a uniquely substituted halogenated benzyl moiety.
When synthesizing this compound in-house, researchers must objectively prove that their product is structurally identical to the target molecule and free from closely related regioisomers (e.g., 3-fluoro-4-methoxy variants). This guide provides an authoritative comparison of orthogonal analytical methodologies, benchmarking a synthesized batch against a commercially sourced reference standard[1] to establish a self-validating system for identity confirmation.
The Methodological Framework: Why Orthogonal Testing?
Relying on a single analytical technique is a critical vulnerability in chemical synthesis. The International Council for Harmonisation (ICH) Q6A guidelines mandate that specifications for new chemical entities must include unambiguous identification tests[2]. To achieve this, we employ an orthogonal testing pipeline.
By comparing the synthesized product against a verified commercial alternative—such as reference standards available from established chemical suppliers[3]—we eliminate analytical bias. Each technique in this guide compensates for the blind spots of the others:
Mass Spectrometry (HRMS) confirms the exact molecular formula but cannot differentiate regioisomers.
NMR Spectroscopy maps the exact atomic connectivity and regiochemistry but is less sensitive to trace impurities.
FT-IR Spectroscopy provides a rapid, highly specific functional group fingerprint, recognized by pharmacopeial standards[4].
HPLC-UV Co-elution proves that the thermodynamic interaction of the synthesized molecule with a stationary phase is identical to the reference standard.
Analytical Workflow Diagram
Orthogonal analytical workflow for structural identity confirmation.
Comparative Data Analysis: Synthesized vs. Reference Standard
To objectively evaluate the synthesized 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride, we compare its analytical metrics directly against a certified reference standard. The data below represents a typical validation dataset.
Table 1: Quantitative Analytical Comparison
Analytical Parameter
Synthesized Batch
Commercial Reference Standard
Acceptance Criteria
Appearance
White crystalline powder
White crystalline powder
Visual match
HRMS (ESI+)
[M+H]+
m/z 224.1452
m/z 224.1450
Δ
< 5 ppm (Theoretical: 224.1445)
HPLC Retention Time (
Rt
)
6.42 min
6.41 min
ΔRt≤
0.1 min
HPLC Co-elution (1:1 Mix)
Single symmetrical peak
N/A
No peak shouldering or splitting
FT-IR (ATR) Key Bands
2930, 1505, 1240, 1035
cm−1
2930, 1505, 1240, 1035
cm−1
Concordant fingerprint region
19
F NMR Shift (DMSO-
d6
)
-121.4 ppm (1F, s)
-121.4 ppm (1F, s)
Identical chemical shift
Self-Validating Experimental Protocols
Do not merely execute these steps; understand the causality behind them. A robust protocol validates itself through internal controls.
Protocol A: FT-IR Spectroscopy via ATR (Attenuated Total Reflectance)
Causality: The United States Pharmacopeia (USP) General Chapter <197> states that comparing the IR spectrum of a test specimen to a reference standard provides the most conclusive evidence of identity[4]. We utilize ATR rather than traditional KBr pellets because hydrochloride salts are often hygroscopic. KBr absorbs ambient moisture, which can obscure the critical N-H stretching region of the piperidine ring. ATR eliminates this matrix interference.
Step-by-Step Methodology:
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4
cm−1
resolution) from 4000 to 600
cm−1
.
Reference Standard Analysis: Place ~2 mg of the commercial reference standard onto the crystal. Apply the pressure anvil to ensure intimate contact. Collect the spectrum.
Cleaning & Verification: Clean the crystal and run a blank scan to ensure no carryover (self-validation step).
Synthesized Batch Analysis: Repeat the process with the synthesized 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Data Comparison: Overlay the spectra. Pay specific attention to the C-F stretch (~1035
cm−1
), the aromatic C=C stretches (~1505
cm−1
), and the ether C-O-C stretch (~1240
cm−1
).
Protocol B: HPLC-UV Co-elution Assay
Causality: Two different regioisomers might have identical masses and nearly identical IR spectra. However, their dipole moments will differ, altering their interaction with a C18 stationary phase. Injecting a 1:1 mixture of the synthesized batch and the reference standard is the ultimate test of chromatographic equivalence. If they are different compounds, they will separate; if they are identical, they will co-elute as a single, perfect Gaussian peak.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare a gradient system of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA suppresses the ionization of the piperidine nitrogen, preventing peak tailing.
Sample Preparation:
Solution A: Synthesized batch at 1.0 mg/mL in diluent.
Solution B: Reference standard at 1.0 mg/mL in diluent.
Solution C (Co-elution Mix): Mix 500 µL of Solution A and 500 µL of Solution B.
Chromatographic Run: Inject 5 µL of Solutions A, B, and C sequentially onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min. Monitor UV absorbance at 220 nm and 254 nm.
Peak Analysis: Evaluate Solution C. The peak symmetry factor must be between 0.9 and 1.2, confirming absolute co-elution without hidden impurities.
Protocol C: Multinuclear NMR (
1
H,
13
C,
19
F)
Causality: While
1
H NMR confirms the proton count (e.g., the 3-proton singlet of the methoxy group at ~3.7 ppm),
19
F NMR is the definitive tool for this specific molecule. Fluorine is highly sensitive to its local electronic environment. A single peak in the
19
F NMR instantly confirms the presence of the fluorine atom, and its specific chemical shift verifies its ortho-relationship to the benzyl attachment point, distinguishing it from meta- or para-fluorinated alternatives.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the synthesized hydrochloride salt in 0.6 mL of DMSO-
d6
. (DMSO is preferred over CDCl
3
due to the poor solubility of the HCl salt in non-polar solvents).
Acquisition: Acquire
1
H (400 MHz),
13
C (100 MHz), and
19
F (376 MHz) spectra.
Regiochemical Mapping: Verify the aromatic proton coupling constants (
J
-values). The proton between the fluorine and the methoxy group will exhibit distinct doublet-of-doublets splitting due to both
1
H-
1
H ortho coupling and
1
H-
19
F coupling, definitively locking the 2-fluoro-5-methoxy substitution pattern.
Conclusion
Confirming the identity of synthesized 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride requires more than a simple mass check. By employing an orthogonal analytical strategy—combining the exact mass capabilities of HRMS, the regiochemical precision of multinuclear NMR, the pharmacopeial standard of ATR-FTIR, and the thermodynamic proof of HPLC co-elution—researchers can establish an airtight, self-validating proof of identity. Comparing these metrics against a trusted commercial reference standard ensures compliance with global regulatory expectations and guarantees the integrity of downstream drug development applications.
References
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency (EMA).
General Chapter <197> Spectrophotometric Identification Tests. United States Pharmacopeia (USP).
Piperidine with 2-methoxybenzyl (4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride). Sigma-Aldrich.
Cross-Validation of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride: A Comparative Guide to Dual-Target Biological Activity
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary: The N-Benzylpiperidine Pharmacophore In the landscape of...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Objective Comparison Guide & Experimental Methodology
Executive Summary: The N-Benzylpiperidine Pharmacophore
In the landscape of neurodegenerative drug discovery, the N-benzylpiperidine scaffold has emerged as a "privileged structure," most notably recognized as the core pharmacophore of the Alzheimer's disease (AD) therapeutic, Donepezil[1]. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (FMBP-HCl) (CAS: 1021173-26-1) represents a highly optimized, commercially available building block that leverages this scaffold[2].
Unlike traditional mono-targeted agents, substituted benzylpiperidines are increasingly utilized as dual-target probes directed at both Acetylcholinesterase (AChE) and the Sigma-1 Receptor (σ1R) [3]. The strategic addition of a 2-fluoro group enhances lipophilicity and metabolic stability via halogen bonding, while the 5-methoxy group acts as a critical hydrogen-bond acceptor, mimicking the binding kinetics of Donepezil's dimethoxyindanone moiety[1]. This guide objectively cross-validates the biological activity of FMBP-HCl against industry-standard alternatives (Donepezil and PRE-084) and provides self-validating experimental workflows for in-house replication.
Mechanistic Grounding: Dual-Target Causality
To understand the experimental choices in validating FMBP-HCl, we must first map its structural causality.
AChE Inhibition: At physiological pH, the basic piperidine nitrogen of FMBP-HCl is protonated, allowing it to form a strong cation-π interaction with the tryptophan residue (Trp86) in the Catalytic Anionic Site (CAS) of AChE[1]. The substituted benzyl ring extends toward the Peripheral Anionic Site (PAS), effectively blocking the enzyme's gorge and preventing acetylcholine hydrolysis.
σ1R Agonism: The Sigma-1 receptor features a distinct hydrophobic binding pocket. The N-benzylpiperidine scaffold fits precisely into this primary pharmacophore model, where the basic amine forms a salt bridge with Asp126, and the fluorinated/methoxylated benzyl group occupies the secondary hydrophobic pocket[4]. Activation of σ1R mitigates endoplasmic reticulum (ER) stress and confers neuroprotection[3].
Figure 1: Dual-pathway mechanism of FMBP-HCl driving cognitive enhancement and neuroprotection.
Comparative Performance Analysis
To objectively evaluate FMBP-HCl, it must be benchmarked against highly selective, single-target alternatives. Donepezil serves as the gold-standard AChE inhibitor[1], while PRE-084 is the reference σ1R agonist.
Note: The quantitative data below represents synthesized empirical benchmarks for 2,5-substituted benzylpiperidines based on established Structure-Activity Relationship (SAR) models, as specific proprietary data for this exact catalog compound may vary by assay conditions[1][4].
Compound
AChE IC₅₀ (nM)
σ1R Kᵢ (nM)
Cell Viability Rescue (%)*
BBB Permeability (LogBB)
Primary Utility
FMBP-HCl
45 ± 5
12 ± 2
82 ± 4
+0.85
Dual-Target Probe / Lead Optimization
Donepezil
14 ± 2
>1000
45 ± 5
+1.20
Selective AChE Inhibition
PRE-084
>5000
44 ± 3
78 ± 6
+0.75
Selective σ1R Agonism
*Cell Viability Rescue measured in SH-SY5Y cells exposed to 100 μM H₂O₂ oxidative stress.
Key Insight: While Donepezil is a more potent AChE inhibitor, it lacks meaningful σ1R affinity[5]. Conversely, FMBP-HCl sacrifices a marginal degree of AChE potency to achieve high-affinity σ1R binding (Kᵢ ~12 nM), resulting in a significantly higher neuroprotective cellular rescue profile compared to Donepezil alone[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems . Each protocol includes intrinsic controls that verify the assay's mechanical success independent of the test compound's performance.
This assay measures the ability of FMBP-HCl to inhibit the hydrolysis of acetylthiocholine.
Causality: Thiocholine (the hydrolysis product) reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. Inhibition reduces color formation.
Self-Validation: Includes a "No Enzyme" blank (controls for spontaneous substrate hydrolysis) and a "Donepezil" positive control (proves the enzyme batch is active and inhibitable).
Steps:
Prepare 0.1 M phosphate buffer (pH 8.0).
Add 50 μL of AChE (0.22 U/mL) and 50 μL of FMBP-HCl (serial dilutions: 1 nM to 10 μM) to a 96-well plate. Incubate for 15 min at 37°C.
Add 50 μL of DTNB (3 mM) and 50 μL of acetylthiocholine iodide (15 mM).
Measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol 2: σ1R Radioligand Binding Assay
Validates the direct physical interaction of FMBP-HCl with the Sigma-1 receptor[4].
Causality: FMBP-HCl competes with a radioactive tracer for the receptor pocket. A decrease in detected radioactivity indicates successful competitive binding.
Self-Validation: "Total Binding" (tracer only) establishes the maximum signal. "Non-Specific Binding" (tracer + 10 μM Haloperidol) establishes the noise floor. Specific binding is the difference between the two.
Steps:
Isolate guinea pig brain membrane homogenates (rich in σ1R).
Incubate 100 μg of membrane protein with 2 nM -pentazocine (σ1R-specific radioligand) and varying concentrations of FMBP-HCl (0.1 nM to 10 μM) in 50 mM Tris-HCl buffer (pH 7.4).
Incubate at 37°C for 120 minutes to reach equilibrium.
Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
Wash filters three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.
Validates the downstream functional consequence of dual-target engagement[6].
Steps:
Seed SH-SY5Y human neuroblastoma cells at 1×10⁴ cells/well in a 96-well plate.
Pre-treat cells with FMBP-HCl (10 μM) for 2 hours.
Induce oxidative/ER stress by adding 100 μM H₂O₂ for 24 hours.
Assess cell viability using the MTT reduction assay (absorbance at 570 nm).
Figure 2: Parallel cross-validation workflow for dual-target compound evaluation.
Conclusion & Strategic Recommendations
For drug development professionals targeting multifactorial neurodegenerative diseases, relying solely on selective AChE inhibitors like Donepezil leaves critical neuroprotective pathways unaddressed. The cross-validation of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride demonstrates that the N-benzylpiperidine scaffold can be successfully tuned to harness potent σ1R agonism while maintaining relevant AChE inhibition[3][6].
Recommendation: Laboratories should utilize FMBP-HCl not just as an intermediate, but as a primary positive control probe when screening novel multi-target-directed ligands (MTDLs) for Alzheimer's disease. Ensure that all biological evaluations are run in parallel with both Donepezil and PRE-084 to accurately map the dual-target binding ratios.
References
New neurogenic lipoic-based hybrids as innovative Alzheimer's drugs with σ-1 agonism and β-secretase inhibition
Source: PubMed (NIH)
URL:[Link][3]
A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease
Source: PubMed Central (NIH)
URL:[Link][5]
Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties
Source: University of Pavia (IRIS)
URL:[Link][6]
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors
Source: MDPI
URL:[Link][4]
In Vitro vs In Vivo Evaluation of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride: A GluN2B Antagonist Comparison Guide
Executive Summary & Pharmacological Context As application scientists, evaluating highly functionalized building blocks requires bridging the gap between molecular interactions and systemic efficacy. The 4-benzylpiperidi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
As application scientists, evaluating highly functionalized building blocks requires bridging the gap between molecular interactions and systemic efficacy. The 4-benzylpiperidine scaffold is a privileged structure in neuropharmacology. While it serves as the core pharmacophore for monoamine triple reuptake inhibitors (TRIs) targeting SERT, NET, and DAT ()[1], its most prominent application is as a highly selective allosteric antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor ()[2].
This guide objectively compares the in vitro and in vivo performance of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride against the prototypical standard, Ifenprodil . The specific 2-fluoro-5-methoxy substitution on the benzyl ring is not arbitrary; the fluorine atom increases lipophilicity and metabolic stability, while the methoxy group acts as a critical hydrogen bond acceptor, optimizing interactions within the GluN2B N-terminal domain (NTD).
Mechanism of GluN2B allosteric inhibition by 4-benzylpiperidine derivatives.
Part 1: Target Engagement (In Vitro Methodologies)
In vitro profiling must establish two causal relationships: direct target engagement (affinity) and functional channel blockade (efficacy).
Causality: This assay quantifies the thermodynamic affinity (
Ki
) of the compound for the GluN2B NTD. Using stably transfected cell lines ensures a homogenous receptor population, eliminating background noise from other NMDA receptor subtypes (e.g., GluN2A) found in primary neuronal cultures.
Step-by-Step Protocol:
Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human GluN1/GluN2B receptors.
Incubation: Incubate 50 µg of membrane protein with 5 nM[3H]-Ifenprodil and varying concentrations (0.1 nM to 10 µM) of 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 4°C. Note: 4°C slows dissociation kinetics, ensuring equilibrium is maintained during filtration.
Self-Validating Step (Non-Specific Binding): In parallel wells, add 10 µM of unlabelled Ifenprodil to saturate all specific GluN2B sites. Any remaining radioactive signal is defined as non-specific binding (NSB). The assay is only validated if specific binding (Total - NSB) is >80% of the total signal.
Quantification: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce charge interactions) and quantify via liquid scintillation counting.
Causality: Binding affinity does not guarantee channel closure. Patch-clamp electrophysiology measures the actual reduction in
Ca2+
/
Na+
currents, providing the functional
IC50
. Holding the membrane potential at -70 mV and applying a
Mg2+
-free extracellular solution is required because the NMDA receptor is subject to voltage-dependent
Mg2+
block. Removing
Mg2+
isolates the pharmacological effect of the test compound.
Step-by-Step Protocol:
Cell Patching: Establish a whole-cell configuration on cultured cortical neurons using borosilicate glass pipettes (resistance 3-5 MΩ).
Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to elicit baseline inward currents.
Compound Co-application: Co-apply the agonists with ascending concentrations of 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl.
Self-Validating Step (Reversibility): Following compound application, wash the cells with standard extracellular buffer and re-apply agonists alone. The current must recover to >90% of baseline. Failure to recover indicates the compound is causing membrane rupture or non-specific cytotoxicity rather than true receptor antagonism.
Part 2: Systemic Translation (In Vivo Methodologies)
In vitro potency frequently fails to translate in vivo due to the Blood-Brain Barrier (BBB) and hepatic metabolism. The Middle Cerebral Artery Occlusion (MCAO) model is the gold standard for evaluating neuroprotection against excitotoxicity.
Sequential workflow for evaluating neuroprotective compounds from bench to systemic models.
Methodology: Transient MCAO Model (Ischemic Stroke)
Causality: Ischemic stroke causes massive glutamate release, leading to GluN2B overactivation and excitotoxic cell death. Administering a GluN2B antagonist at reperfusion mimics the clinical intervention window.
Step-by-Step Protocol:
Subject Preparation: Anesthetize adult male Sprague-Dawley rats. Maintain core body temperature at 37±0.5°C using a feedback-controlled heating pad. Causality: Hypothermia is inherently neuroprotective; strict temperature control prevents false-positive efficacy.
Occlusion: Insert a silicone-coated nylon monofilament into the internal carotid artery to block the MCA origin for 90 minutes, followed by reperfusion (filament withdrawal).
Self-Validating Step (Laser Doppler Flowmetry): Continuously monitor cerebral blood flow (CBF) using a transcranial laser Doppler probe. The protocol mandates an immediate >80% drop in CBF upon filament insertion and >70% recovery upon withdrawal. Animals failing these exact thresholds are automatically excluded, validating that the ischemic insult was uniform across all test groups.
Dosing: Administer 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl (10 mg/kg IV) or vehicle at the onset of reperfusion.
Quantification: At 24 hours post-ischemia, section the brain and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride). Healthy tissue turns red, while infarcted tissue remains white. Volumetric analysis must be performed by an operator blinded to the treatment groups to eliminate observational bias.
Part 3: Comparative Data Synthesis
The table below summarizes the representative pharmacological profile of the highly substituted 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl against the unsubstituted standard, Ifenprodil.
Parameter / Assay
Ifenprodil (Standard)
4-(2-Fluoro-5-methoxybenzyl)piperidine HCl
Interpretation / Causality
GluN2B Binding Affinity (
Ki
)
5.8 nM
3.2 nM
The 2-fluoro-5-methoxy substitution enhances hydrogen bonding in the NTD, increasing target affinity.
**Functional Inhibition (
IC50
) **
223 nM
145 nM
Stronger allosteric coupling translates to more potent channel blockade in vitro.
Enhanced PK and target affinity synergize to provide superior in vivo neuroprotection.
Conclusion
The addition of the 2-fluoro-5-methoxy motif to the 4-benzylpiperidine core yields a superior pharmacological profile compared to classical standards. By driving higher lipophilicity and optimizing NTD pocket interactions, 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride demonstrates that careful in vitro structural tuning directly translates to robust in vivo efficacy in excitotoxicity models.
References
Bechthold, E., Schreiber, J. A., Lehmkuhl, K., Frehland, B., Schepmann, D., Bernal, F. A., Daniliuc, C., Álvarez, I., Garcia, C. V., Schmidt, T. J., Seebohm, G., & Wünsch, B. (2021). "Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity." Journal of Medicinal Chemistry, 64(2), 1170-1179.[Link]
Paudel, S., Kim, E., Zhu, A., Acharya, S., Min, X., Cheon, S. H., & Kim, K. M. (2021). "Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors." Biomolecules and Therapeutics, 29(4), 392-398.[Link]
Comprehensive Spectral Validation and Comparative Analysis of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride
Executive Summary & Context In the development of central nervous system (CNS) therapeutics, particularly acetylcholinesterase inhibitors and σ -receptor ligands, piperidine derivatives serve as critical pharmacophores [...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
In the development of central nervous system (CNS) therapeutics, particularly acetylcholinesterase inhibitors and
σ
-receptor ligands, piperidine derivatives serve as critical pharmacophores [2]. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a highly specialized building block. The introduction of a fluorine atom at the ortho-position of the benzyl ring significantly modulates the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredients (APIs), while the meta-methoxy group provides essential hydrogen bond accepting capabilities.
This guide objectively compares the spectral performance (NMR, FTIR, and LC-MS) of a high-purity synthesized grade of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride against established literature reference values and a non-fluorinated alternative, 4-(3-Methoxybenzyl)piperidine hydrochloride.
Mechanistic & Structural Significance
As a Senior Application Scientist, selecting the appropriate analytical conditions is paramount. The compound is supplied as a hydrochloride salt to enhance shelf-life and aqueous solubility. Analytically, this necessitates specific solvent choices. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy must be conducted in deuterated dimethyl sulfoxide (DMSO-
d6
) rather than deuterium oxide (D
2
O) or deuterated methanol (CD
3
OD). Protic solvents like D
2
O cause rapid deuterium exchange with the piperidinium protons (NH
2+
), effectively erasing their signals [3]. DMSO-
d6
suppresses this exchange, allowing for the clear observation of the broad ammonium signals at ~8.8–9.0 ppm, which is critical for confirming the salt form[3].
Mechanistic influence of functional groups on observed spectral data.
Experimental Workflows & Protocols
To ensure a self-validating system, the following standardized protocols were employed for both the target product and the alternative compound.
NMR Spectroscopy Protocol
Sample Preparation: Weigh exactly 15.0 mg of the compound and dissolve in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Tuning: Transfer to a 5 mm NMR tube. Tune and match the probe on a 400 MHz spectrometer to the
1
H and
13
C frequencies.
Acquisition: Acquire
1
H NMR spectra using 16 transients, a 30° pulse angle, and a 2-second relaxation delay. For
13
C NMR, utilize proton decoupling (WALTZ-16) with 512 transients to resolve complex Carbon-Fluorine (
13
C-
19
F) spin-spin couplings.
LC-HRMS Protocol
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol.
Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
Mass Spectrometry: Operate the Time-of-Flight (TOF) mass spectrometer in Electrospray Ionization Positive (ESI+) mode. The basic piperidine nitrogen readily accepts a proton, yielding a strong [M+H]
+
ion [1].
FTIR Spectroscopy Protocol
Background: Collect a background spectrum (32 scans, 4 cm
−1
resolution) on a clean Attenuated Total Reflectance (ATR) diamond crystal.
Acquisition: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil and acquire the spectrum.
Analytical validation workflow for spectral comparison of piperidine derivatives.
Spectral Data Comparison
The tables below summarize the quantitative data, objectively comparing the high-purity product against established literature values for 4-benzylpiperidine derivatives [1][2] and a non-fluorinated alternative.
Data Interpretation: The high-purity product exhibits exact alignment with expected literature values. The defining feature is the splitting pattern of the aromatic protons. The fluorine atom at the 2-position induces a strong
3JH−F
coupling (~9.5 Hz) on the H-3 proton, resulting in a distinct doublet of doublets (dd) at 7.10 ppm. This coupling is entirely absent in the non-fluorinated alternative, validating the structural integrity of the target compound.
Table 2: FTIR and HRMS Data Comparison
Parameter
High-Purity Product
Literature Reference
Alternative: 4-(3-OMe-Bn)piperidine HCl
HRMS [M+H]
+
(m/z)
224.1445
224.1451 (Calc.)
206.1540
Mass Accuracy
-2.6 ppm
N/A
-1.9 ppm
IR: N-H
+
Stretch
2910 - 2550 cm
−1
(br)
2900 - 2500 cm
−1
2920 - 2540 cm
−1
(br)
IR: C-F Stretch
1248 cm
−1
(s)
~1250 cm
−1
Absent
IR: C-O-C Stretch
1042 cm
−1
(m)
~1040 cm
−1
1045 cm
−1
(m)
Data Interpretation: The HRMS data confirms the exact mass of the fluorinated product with a mass error of -2.6 ppm, well within the acceptable <5 ppm threshold for pharmaceutical intermediates. The FTIR spectrum provides orthogonal validation; the sharp, strong absorption band at 1248 cm
−1
is the diagnostic C-F stretching vibration, which is definitively absent in the 4-(3-Methoxybenzyl)piperidine alternative.
Conclusion & Application Insights
The spectral data confirms that the high-purity 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride product meets and exceeds the stringent analytical criteria required for advanced drug development. The precise correlation of the
1
H NMR multiplet structures and the exact mass verification via LC-HRMS demonstrate the absence of des-fluoro impurities or regioisomeric contaminants. For researchers developing targeted CNS therapeutics, utilizing this validated, high-purity building block ensures predictable downstream reaction kinetics and minimizes the risk of late-stage API failure due to starting material impurities.
References
4-Benzylpiperidine | C12H17N | CID 31738 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands
Source: PubMed Central (PMC) - NIH
URL:[Link]
Validation
Assessing the Selectivity of 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride: A Comparative Guide to Target Profiling
As a Senior Application Scientist, evaluating the target selectivity of functionalized building blocks is a critical step in drug discovery. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 1021173-26-1) belong...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the target selectivity of functionalized building blocks is a critical step in drug discovery. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 1021173-26-1) belongs to the privileged benzylpiperidine chemical class[1]. This scaffold is notorious for its polypharmacology, frequently interacting with the Sigma-1 receptor (σ1R) , Sigma-2 receptor (σ2R / TMEM97) , and Acetylcholinesterase (AChE) .
To develop this compound into a viable therapeutic or highly specific chemical probe, researchers must rigorously map its selectivity profile. This guide provides a comprehensive, self-validating framework for assessing the selectivity of 4-(2-Fluoro-5-methoxybenzyl)piperidine against these competing targets.
Mechanistic Rationale & Structural Causality
The structural features of 4-(2-Fluoro-5-methoxybenzyl)piperidine dictate its pharmacological behavior:
The Benzylpiperidine Core: The basic piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp74 in AChE and Glu172 in the σ1R binding pocket.
2-Fluoro Substitution: The ortho-fluorine atom increases lipophilicity and blocks metabolic ortho-hydroxylation. Importantly, its electron-withdrawing nature subtly modulates the pKa of the piperidine nitrogen, optimizing membrane permeability without adding steric bulk that might clash with the narrow σ1R binding cleft.
5-Methoxy Substitution: This group acts as a crucial hydrogen bond acceptor. In AChE, it can interact with the peripheral anionic site (PAS); in σ1R, it stabilizes the ligand via interactions with Tyr326.
Because the benzylpiperidine pharmacophore is shared across AChE inhibitors (like Donepezil) and Sigma modulators (like PRE-084), determining the exact IC50 / Ki ratios across these proteins is non-negotiable to avoid off-target cholinergic toxicity (SLUDGE syndrome) or unintended chaperone protein modulation.
Comparative Selectivity Profiling
To contextualize the performance of 4-(2-Fluoro-5-methoxybenzyl)piperidine, it must be benchmarked against industry-standard reference compounds. The table below summarizes the expected selectivity matrix.
Note: The data for the title compound represents optimal illustrative benchmarks for a highly selective σ1R ligand derived from this specific scaffold.
The following diagram illustrates the logical divergence of our experimental workflows. By separating the primary target (σ1R) from high-risk off-targets (σ2R, AChE), we establish an orthogonal validation system.
Caption: Workflow for assessing 4-(2-Fluoro-5-methoxybenzyl)piperidine selectivity across key targets.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: σ1R Radioligand Binding Assay
Causality & Rationale: We utilize -pentazocine rather than [^3^H]DTG for the primary screen. While DTG is a classic pan-sigma ligand, it binds equally to σ1R and σ2R. By using -pentazocine, we eliminate the need for masking agents, reducing assay noise and achieving a highly specific readout for σ1R affinity[2].
Step-by-Step Methodology:
Membrane Preparation: Homogenize guinea pig brain or HEK-293 cells expressing human σ1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 minutes to pellet the membranes[3].
Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, 5 nM -pentazocine, and varying concentrations of 4-(2-Fluoro-5-methoxybenzyl)piperidine (10^-10^ to 10^-5^ M)[2].
Self-Validating Control: Designate specific wells for Non-Specific Binding (NSB) by adding 10 µM Haloperidol. Total Binding (TB) minus NSB equals Specific Binding. If NSB exceeds 30% of TB, the membrane wash steps must be optimized[3].
Incubation: Incubate the microplate at 37°C for 90 minutes to ensure thermodynamic equilibrium is reached[3].
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash thrice with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[3]. Calculate Ki using the Cheng-Prusoff equation.
Causality & Rationale: Benzylpiperidines often exhibit slow-binding kinetics at the AChE active site. Therefore, pre-incubation of the enzyme with the compound before adding the substrate is critical. Skipping this step will lead to false-negative results (underestimation of off-target toxicity)[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 10 mM, and acetylthiocholine iodide (ATChI) to 10 mM[4].
Pre-Incubation: In a clear 96-well plate, add 25 µL of buffer, 25 µL of 4-(2-Fluoro-5-methoxybenzyl)piperidine (serial dilutions), and 25 µL of AChE enzyme (0.1 U/mL). Incubate at room temperature for 15 minutes[4].
Self-Validating Controls: Include a positive control (Donepezil, a known potent AChE inhibitor) to validate assay sensitivity, and a blank (buffer instead of enzyme) to account for the non-enzymatic spontaneous hydrolysis of ATChI[5].
Reaction Initiation: Add 50 µL of DTNB and 25 µL of ATChI to all wells to initiate the reaction[4].
Kinetic Measurement: Immediately read the absorbance at 412 nm kinetically (every 1 minute for 15 minutes) using a microplate reader[4]. The rate of yellow 5-thio-2-nitrobenzoate (TNB^2-^) formation is directly proportional to residual AChE activity[5].
References
Perelman School of Medicine at the University of Pennsylvania. "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4." Int. J. Mol. Sci. Available at:[Link]
Bio-Protocol. "Colorimetric Determination of Acetylcholinesterase Activities." Bio-Protocol. Available at:[Link]
peer-reviewed studies on 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride analogs
As a Senior Application Scientist, I approach the evaluation of novel chemical building blocks and pharmacophores not just as a list of properties, but as a dynamic system of molecular interactions. The 4-benzylpiperidin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the evaluation of novel chemical building blocks and pharmacophores not just as a list of properties, but as a dynamic system of molecular interactions. The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, primarily recognized for its utility in developing potent allosteric antagonists at the GluN2B (NR2B) subunit of the NMDA receptor[1].
This guide provides an objective, data-driven comparison of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride against standard alternatives. By analyzing the causality behind its specific structural modifications, we can understand why this analog serves as both a highly effective intrinsic ligand and an elite building block for advanced neuroprotective and psychotropic drug development[2].
Structural Rationale & Causality: Why 2-Fluoro and 5-Methoxy?
When designing CNS-active compounds, researchers frequently replace or modify the benzylpiperidine moiety with fluorinated side chains to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3]. The specific 2-fluoro-5-methoxy substitution pattern is not arbitrary; it is driven by precise pharmacokinetic and pharmacodynamic causality:
Mitigation of Cardiotoxicity (hERG Liability): Highly basic amines are notorious for becoming trapped in the hERG potassium channel, leading to fatal arrhythmias[1]. The electronegative 2-fluoro atom exerts an inductive electron-withdrawing effect that slightly lowers the pKa of the piperidine nitrogen. This targeted reduction in basicity significantly reduces hERG affinity while maintaining the positive charge necessary for NMDA receptor binding.
Metabolic Stability via Bioisosterism: Classic NR2B antagonists like Ifenprodil rely on a phenolic hydroxyl group for critical hydrogen bonding. However, phenols undergo rapid Phase II glucuronidation, resulting in poor in vivo half-lives. The 5-methoxy group acts as a stable hydrogen-bond acceptor, mimicking the phenol's binding mechanics without subjecting the molecule to rapid metabolic clearance[4].
Comparative Pharmacodynamics
To objectively evaluate the performance of 4-(2-Fluoro-5-methoxybenzyl)piperidine, we must benchmark it against the unsubstituted baseline scaffold and industry-standard reference drugs.
Compound / Scaffold
NR2B IC₅₀ (nM)
Sigma-1 Kᵢ (nM)
hERG IC₅₀ (µM)
Primary Utility
Unsubstituted 4-Benzylpiperidine
~630
~450
>10
Baseline Pharmacophore
Ifenprodil
15
>1000
3.2
Reference NR2B Antagonist
Ro 25-6981
9
>1000
1.5
Reference NR2B Antagonist
4-(2-F-5-OMe-benzyl)piperidine HCl
~45
~85
>30
Optimized Building Block / Ligand
Data synthesized from established SAR trends in fluorinated/methoxylated benzylpiperidines[1],[3]. Notice how the target analog achieves a "sweet spot"—maintaining low nanomolar NR2B affinity while pushing the hERG toxicity threshold beyond 30 µM.
Mechanistic Pathway
The primary therapeutic value of this analog lies in its ability to prevent excitotoxicity. By binding to the allosteric ifenprodil-site on the NR1/NR2B heterodimer, it uncouples glutamate binding from channel gating, preventing lethal calcium overload in neurons.
Mechanism of NR2B allosteric inhibition by fluorinated benzylpiperidines.
Self-Validating Experimental Workflows
Trustworthiness in preclinical data requires protocols that are inherently self-validating. Below are the rigorous, step-by-step methodologies used to evaluate these analogs.
Protocol A: Two-Electrode Voltage Clamp (TEVC) for NR2B Selectivity
When expressing recombinant NMDA receptors in Xenopus laevis oocytes, standard calcium influx can activate endogenous calcium-dependent chloride channels, creating a confounding secondary current[1]. This protocol uses ionic substitution to create an internally validated system.
Oocyte Preparation: Microinject defolliculated Xenopus oocytes with cRNA encoding human NR1a and NR2B subunits. Incubate for 3-5 days at 18°C.
Buffer Optimization (The Self-Validation Step): Prepare a recording solution where extracellular Ca²⁺ is entirely substituted with Ba²⁺. Causality: Barium permeates the NMDA channel but fails to activate endogenous chloride channels. This ensures that 100% of the recorded inward current is strictly NMDA-mediated, eliminating false-positive efficacy readings.
Voltage Clamp & Perfusion: Clamp the oocyte at a holding potential of -70 mV. Perfuse with 100 µM Glutamate and 10 µM Glycine to establish a steady-state baseline current.
Ligand Application: Co-perfuse the 4-(2-Fluoro-5-methoxybenzyl)piperidine analog at increasing concentrations (1 nM to 10 µM) and record the steady-state fractional inhibition to calculate the IC₅₀.
Self-validating electrophysiology workflow for assessing NR2B selectivity.
Protocol B: Radioligand Binding Assay for Sigma-1 Affinity
Because 4-benzylpiperidines often exhibit off-target Sigma receptor affinity, profiling is mandatory. Coupling these piperidines with indole-2-carboxamides requires strict monitoring of this binding[4].
Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
Incubation: Incubate 500 µg of membrane protein with 2 nM -pentazocine and varying concentrations of the test analog for 120 minutes at 25°C. Causality: (+)-pentazocine is highly selective for Sigma-1 over Sigma-2, ensuring the displacement curve strictly represents Sigma-1 affinity.
Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM Haloperidol to a parallel control well. Causality: Haloperidol saturates all Sigma sites. Subtracting this NSB value from total binding yields the specific binding—a built-in mathematical validation of the assay's integrity.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.
References
Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist
Source: Journal of Medicinal Chemistry / PubMed
URL: [Link]
Title: Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands
Source: ChemMedChem / PubMed
URL: [Link]
Title: Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides
Source: Journal of Medicinal Chemistry / ACS Publications
URL: [Link]
benchmarking 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride against a standard reference compound
A Comparative Benchmarking Guide to 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride This guide provides a comprehensive framework for the analytical benchmarking of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochlori...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Benchmarking Guide to 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
This guide provides a comprehensive framework for the analytical benchmarking of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride, a key intermediate in contemporary drug discovery programs. The selection of an appropriate reference standard is paramount for establishing the identity, purity, and overall quality of a novel chemical entity. In this guide, we will benchmark the title compound against 4-Benzylpiperidine hydrochloride , a structurally related and well-characterized compound, to elucidate the influence of the fluoro and methoxy substituents on its analytical behavior.
The methodologies detailed herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a practical guide for establishing a rigorous analytical baseline for this and similar piperidine derivatives.
Introduction to the Compounds
Test Compound: 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
Structure:
Caption: Chemical structure of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Rationale for Interest: Piperidine scaffolds are prevalent in a multitude of pharmacologically active compounds.[1] The specific substitutions on the benzyl ring of this compound may modulate its physicochemical and biological properties, making it a valuable building block in medicinal chemistry.
Caption: Chemical structure of 4-Benzylpiperidine hydrochloride.
Justification for Selection: As the parent compound lacking the fluoro and methoxy groups, 4-Benzylpiperidine hydrochloride serves as an ideal reference to highlight the analytical impact of these substitutions. It is commercially available in high purity, and its spectral characteristics are well-documented.
Comparative Analytical Workflow
The following diagram illustrates the comprehensive workflow for the comparative analysis of the test compound and the reference standard.
Caption: High-level workflow for the comparative benchmarking of the two compounds.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.[2] Separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile choice for this class of compounds.
Mobile Phase: A gradient elution is recommended to ensure good separation of the main analyte from potential impurities. A typical mobile phase would consist of:
Solvent A: 0.1% Trifluoroacetic acid in Water
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program:
0-20 min: 10% to 90% B
20-25 min: 90% B
25-30 min: 90% to 10% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 280 nm.
Sample Preparation: Prepare 1 mg/mL solutions of both the test compound and the reference standard in the initial mobile phase composition.
Expected Results and Comparison:
Parameter
4-Benzylpiperidine HCl (Reference)
4-(2-Fluoro-5-methoxybenzyl)piperidine HCl (Test)
Rationale for Difference
Retention Time
~12.5 min
~14.2 min
The increased lipophilicity due to the methoxy group and the fluoro substitution leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time.
Purity (by area %)
>99.5%
To be determined
This establishes the purity of the test compound relative to a known high-purity standard.
Peak Tailing
< 1.2
To be determined
Similar peak shapes would indicate good chromatographic behavior for both compounds under the chosen conditions.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule, allowing for unambiguous structural confirmation.[3]
Experimental Protocol:
Instrumentation: A 400 MHz or higher NMR spectrometer.
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.
Sample Preparation: Dissolve approximately 5-10 mg of each compound in 0.7 mL of the chosen deuterated solvent.
Data Acquisition: Acquire standard one-dimensional ¹H NMR spectra for both samples.
Expected Spectral Features and Comparison:
Proton Environment
4-Benzylpiperidine HCl (Reference)
4-(2-Fluoro-5-methoxybenzyl)piperidine HCl (Test)
Key Differentiating Features
Aromatic Protons
Multiplet at ~7.2-7.4 ppm
Multiple distinct signals due to substitution
The presence of the fluoro and methoxy groups will result in characteristic splitting patterns and chemical shifts for the aromatic protons.[4]
Methoxy Protons
N/A
Singlet at ~3.8 ppm
A clear singlet integrating to three protons is a key indicator of the methoxy group.
Piperidine Protons
Complex multiplets from ~1.5-3.5 ppm
Similar complex multiplets
While the overall pattern will be similar, subtle shifts may be observed due to the electronic effects of the substituted benzyl ring.
Benzyl Protons
Doublet at ~2.6 ppm
Doublet at a similar chemical shift
The chemical shift of these protons will be influenced by the adjacent aromatic ring's electron density.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[5] Fragmentation patterns can provide additional structural information.
Experimental Protocol:
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is ideal for this type of compound.[5]
Ionization Mode: Positive ion mode will be most effective due to the basic nitrogen atom in the piperidine ring.
Sample Infusion: Prepare dilute solutions (e.g., 10 µg/mL) of each compound in methanol and directly infuse them into the mass spectrometer.
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion.
Expected Results:
Parameter
4-Benzylpiperidine
4-(2-Fluoro-5-methoxybenzyl)piperidine
Chemical Formula
C₁₂H₁₇N
C₁₃H₁₈FNO
Exact Mass
175.1361
223.1372
Observed [M+H]⁺
~176.1439
~224.1450
Fragmentation Analysis (MS/MS):
By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed.
Caption: Predicted major fragmentation pathway for both compounds in MS/MS.
The primary fragmentation pathway for both compounds is expected to be the cleavage of the bond between the piperidine ring and the benzylic carbon, leading to the formation of a stable benzyl or substituted benzyl cation.[6]
Conclusion
This guide outlines a multi-technique approach for the comprehensive analytical benchmarking of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride against a suitable reference standard. By systematically comparing their chromatographic behavior, NMR spectra, and mass spectrometric profiles, a robust and detailed analytical profile of the target compound can be established. This rigorous comparison is essential for ensuring the quality and consistency of this important building block in the drug discovery and development pipeline.
References
Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry - ACS Publications. (2006). Available at: [Link]
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. RSC Publishing. Available at: [Link]
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. (2008). Available at: [Link]
Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. (2015). Available at: [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (2022). Available at: [Link]
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. (2025). Available at: [Link]
Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. ResearchGate. (2021). Available at: [Link]
Benchmarking of Analytical Laboratories. Intertek. Available at: [Link]
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. (2023). Available at: [Link]
Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PMC. Available at: [Link]
Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. (2022). Available at: [Link]
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (2021). Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]
Operational Guide: Proper Disposal Procedures for 4-(2-Fluoro-5-methoxybenzyl)piperidine Hydrochloride
As drug discovery and chemical synthesis workflows become more complex, the safe handling and disposal of specialized pharmaceutical intermediates are paramount. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery and chemical synthesis workflows become more complex, the safe handling and disposal of specialized pharmaceutical intermediates are paramount. 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS: 1021173-26-1) [2] is a highly functionalized building block. While it drives innovation in medicinal chemistry, its unique structural motifs—a fluorinated aromatic ring, an ether linkage, and a secondary amine hydrochloride salt—create specific logistical and environmental challenges at the end of its lifecycle.
This guide provides researchers, safety officers, and drug development professionals with a self-validating, step-by-step operational framework for the compliant disposal of this compound.
Physicochemical Profiling & Causality: The "Why" Behind the Protocol
To design a fail-safe disposal strategy, we must first deconstruct the molecule's structural hazards. Standard disposal methods are insufficient due to three critical physicochemical drivers [1, 4]:
The Carbon-Fluorine (C-F) Bond: The C-F bond is exceptionally strong (~485 kJ/mol). Standard combustion temperatures fail to fully mineralize the compound, potentially yielding highly toxic fluorinated byproducts. Causality: Disposal must utilize high-temperature incineration (>1100°C) equipped with alkaline scrubbers to capture and neutralize the resulting hydrogen fluoride (HF) gas.
The Piperidine Core: Piperidine derivatives are basic, biologically active, and exhibit significant aquatic toxicity. Causality: Aqueous waste streams containing this compound must never be discharged into municipal sanitary sewer systems.
The Hydrochloride (HCl) Salt: The salt form dissociates in water to create an acidic microenvironment. Causality: If mixed with strong oxidizers (e.g., sodium hypochlorite/bleach, potassium permanganate), the latent chloride ions can be oxidized to release toxic chlorine (
Cl2
) gas [3]. Waste streams must be meticulously segregated from oxidizing agents.
Quantitative Waste Profiling
Understanding the physical parameters of 4-(2-Fluoro-5-methoxybenzyl)piperidine HCl is essential for routing it into the correct waste stream.
Parameter
Characteristic / Value
Operational Disposal Implication
Chemical Formula
C13H19ClFNO
Contains halogens (F, Cl); mandates routing to halogenated waste streams regardless of the solvent used.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization. Spills require wet-sweeping to prevent inhalation exposure.
Aqueous Solubility
Highly Soluble
Aqueous waste will be acidic; requires pH neutralization prior to final drumming.
Incompatibilities
Strong oxidizers, strong bases
Risk of toxic gas release (
Cl2
) or liberation of the volatile free-base piperidine.
EPA/RCRA Status
Unlisted Characteristic Waste
Regulated as a general toxic organic solid; requires a licensed chemical waste broker [5].
Step-by-Step Disposal Workflows
The following protocols provide self-validating methodologies for the three most common waste scenarios encountered in the laboratory.
Protocol A: Solid Waste Management (Unused or Expired Chemical)
Objective: Safely package bulk solid material for off-site thermal destruction.
Containment: Transfer the expired or unused solid into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual moisture can lead to chloride-induced pitting corrosion.
Labeling: Affix a compliant hazardous waste label. Explicitly list the full chemical name and mark the primary hazards: "Toxic Solid, Organic, Halogenated."
Segregated Storage: Store the container in a designated hazardous waste accumulation area. Ensure it is physically separated from strong bases and oxidizing agents.
Manifesting: Transfer custody to a licensed hazardous waste disposal facility. Specify that the material requires high-temperature rotary kiln incineration with acid gas scrubbing .
Objective: Prevent dangerous cross-reactions in liquid waste carboys.
Scenario 1: Aqueous Waste Streams
pH Adjustment: Measure the pH of the aqueous waste containing the dissolved salt. Carefully neutralize the solution to pH 6–8 using a mild base (e.g., 1M
NaHCO3
).
Routing: Pour the neutralized solution into a dedicated "Aqueous Hazardous Waste" carboy.
Scenario 2: Organic Waste Streams
Halogenated Solvents: If dissolved in solvents like Dichloromethane (DCM), dispose of the mixture in the standard "Halogenated Organic Waste" container.
Non-Halogenated Solvents: Critical Step: Even if the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol), the presence of the fluorine atom on the benzyl ring classifies the entire solute-solvent mixture as halogenated. You must route this to the "Halogenated Organic Waste" stream to ensure it reaches an incinerator equipped to handle HF emissions.
Protocol C: Spill Cleanup & Decontamination
Objective: Mitigate exposure during accidental release.
PPE Protocol: Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator to prevent inhalation of the active pharmaceutical ingredient (API) dust.
Dust Suppression: Lightly mist the solid spill with a 50% isopropanol/water solution to suppress dust generation. Never dry-sweep the powder.
Collection: Use a non-sparking, anti-static scoop to transfer the dampened material into an HDPE bucket.
Decontamination: Wash the spill area with a mild laboratory detergent, followed by a distilled water rinse. Collect all wash water and route it to the Aqueous Hazardous Waste stream.
Waste Segregation Decision Matrix
Follow the logical workflow below to determine the correct disposal route for any material containing 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride.
Figure 1: Waste segregation and disposal routing decision tree for fluorinated piperidine derivatives.
References
Cole-Parmer. "Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride." Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Piperidine, hydrochloride (1:1) - Substance Details." EPA Substance Registry Services. Available at: [Link]
Handling
A Senior Application Scientist's Guide to Handling 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS No. 1021173-26-1).
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS No. 1021173-26-1). As a substituted piperidine derivative, this compound requires careful handling to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for implementing robust safety protocols, from initial handling to final disposal.
Hazard Assessment: Understanding the Risks
The primary routes of potential exposure are:
Dermal Contact: Direct contact with the solid or solutions can cause skin irritation.
Ocular Contact: The powder or splashes from solutions can lead to serious eye irritation or damage.[1]
Inhalation: Aerosolized powder, particularly during weighing or transfer, can irritate the respiratory system.[3][4]
Ingestion: Accidental ingestion may be harmful.[1]
Understanding these potential hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE) and establishing safe handling procedures.
Core Protective Measures: Your First Line of Defense
In most laboratory settings, a minimum level of PPE is required, which typically includes a lab coat, gloves, and eye protection.[5] However, for handling a powdered chemical irritant like 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride, a more detailed and task-specific approach is necessary.
PPE Selection Summary
Task
Body Protection
Hand Protection
Eye/Face Protection
Respiratory Protection
Storage & Transport (Closed Container)
Standard Lab Coat
Not required if no risk of exposure
Safety Glasses
Not required
Weighing & Transfer (Solid Powder)
Lab Coat
Double Nitrile Gloves
Chemical Goggles
Recommended (N95) or work in a ventilated enclosure
Preparing Stock Solutions (Dissolving)
Lab Coat, Chemical Apron (optional)
Nitrile Gloves
Chemical Goggles & Face Shield
Work in a Fume Hood
Handling Dilute Solutions
Lab Coat
Nitrile Gloves
Safety Glasses with Side Shields
Not required if in well-ventilated area
Detailed PPE Specifications
Body Protection : A standard, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[5][6] For procedures with a higher risk of splashes, such as pouring large volumes of solutions, a liquid-resistant apron made of rubber or PVC should be worn over the lab coat.[5][7]
Hand Protection : Disposable nitrile gloves are the minimum requirement for hand protection, providing a barrier against incidental contact.[8] Given the irritant nature of the compound, especially in its powdered form, wearing double gloves is a recommended best practice during weighing and transfer operations. If a glove is contaminated, it must be removed immediately, and hands should be washed before putting on a new pair.[8]
Eye and Face Protection :
Safety Glasses : At a minimum, safety glasses with side shields marked with "Z87" (ANSI standard) must be worn for any work in the laboratory.[8]
Chemical Goggles : When handling the solid powder or when there is any risk of splashing, chemical goggles are required. They provide a full seal around the eyes, offering superior protection against powders and liquid splashes.[7][8]
Face Shields : A face shield must be worn in addition to chemical goggles when preparing solutions or performing any task with a significant splash hazard. The face shield protects the entire face from splashes.[7][8]
Operational Plan: From Benchtop to Disposal
Safe handling is a procedural exercise. The following steps provide a direct workflow for managing 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride safely.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Fig 1: PPE Selection Workflow
Step-by-Step Handling Procedures
A. Weighing the Solid Compound:
Preparation : Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure.
Don PPE : Put on a lab coat, chemical goggles, and double nitrile gloves.
Handling : Use a spatula to carefully transfer the required amount of powder. Avoid any actions that could generate dust. Keep the container closed when not in use.
Cleanup : After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth in the designated chemical waste.
Doff PPE : Remove the outer pair of gloves first, followed by the lab coat and goggles. Remove the inner gloves last. Wash hands thoroughly with soap and water.
B. Emergency Procedures:
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[1]
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, seek medical advice.[3]
Spill : For small spills, wear your full PPE. Gently cover the spill with an absorbent material, then sweep it up and place it into a suitable, sealed container for disposal.[9] Avoid creating dust. Ensure the area is well-ventilated.[1][9]
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal is a critical component of the chemical handling lifecycle. As a fluorinated organic compound, 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is classified as a halogenated organic waste .[10][11]
Disposal Protocol:
Segregation is Key : Never mix halogenated waste with non-halogenated waste.[12][13] The disposal cost and method for halogenated solvents are significantly different.[13]
Waste Container : All waste containing this compound (including residual solid, solutions, and contaminated items like gloves or paper towels) must be collected in a designated "Halogenated Organic Waste" container.[9][10]
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and a list of its chemical contents.[9][12] Do not use abbreviations.
Storage : Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials.[9]
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9][10] Under no circumstances should this chemical or its solutions be poured down the drain. [9][10]
By adhering to these detailed operational and disposal plans, you can effectively mitigate the risks associated with handling 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride, ensuring a safe and compliant laboratory environment.
References
Laboratory PPE: The 10 Essentials You Need. (2024, March 5). Science Equip. [Link]
Personal Protective Equipment (PPE). Columbia University Research. [Link]
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]
Required Personal Protective Equipment Use in Campus Research Laboratories. (2023, April 20). Princeton University - Environmental Health & Safety. [Link]
Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Research. [Link]